molecular formula C9H11N3O3 B1280225 2-Morpholinopyrimidine-4-carboxylic acid CAS No. 250726-42-2

2-Morpholinopyrimidine-4-carboxylic acid

Cat. No.: B1280225
CAS No.: 250726-42-2
M. Wt: 209.2 g/mol
InChI Key: DXRYBQPQDHMATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinopyrimidine-4-carboxylic acid is a high-value chemical building block in medicinal chemistry and drug discovery research. Its core structure incorporates a pyrimidine ring, a privileged scaffold in pharmacology, fused with a morpholine moiety, a component known to enhance pharmacokinetic properties and biological activity . The carboxylic acid functional group at the 4-position provides a versatile handle for synthetic modification, allowing researchers to create diverse amide, ester, and other derivatives for structure-activity relationship (SAR) studies . This compound is primarily recognized for its role as a critical precursor in the development of novel antitumor agents. The morpholinopyrimidine scaffold is a known pharmacophore that can inhibit cancer-related enzymes, particularly PI3K kinases, which are a prominent target in oncology . Researchers have utilized similar structures to design potent compounds showing significant anti-proliferative activities against various human cancer cell lines, including HCT116 (colorectal), PC-3 (prostate), and MCF-7 (breast) carcinomas . Beyond oncology, this chemotype has demonstrated applicability in other therapeutic areas. Recent studies have explored morpholinopyrimidine derivatives as potential anti-inflammatory agents, with certain compounds showing efficacy in reducing the expression of inflammatory markers like iNOS and COX-2 in cellular models . For synthetic chemists, the carboxylic acid group is pivotal for further elaboration, often activated using reagents like DMTMM for amide coupling with various amines to generate targeted compound libraries . This makes this compound an indispensable tool for researchers aiming to explore new chemical space and develop potent bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8(14)7-1-2-10-9(11-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRYBQPQDHMATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250726-42-2
Record name 2-(morpholin-4-yl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholinopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage ‘the dose makes the poison’ is preceded by a more fundamental truth: the physicochemical properties of a molecule dictate its therapeutic potential. It is these intrinsic characteristics—solubility, acidity, stability—that govern a compound's journey through the physiological milieu, influencing its absorption, distribution, metabolism, and excretion (ADME). For the medicinal chemist and drug development professional, a comprehensive understanding of these properties is not merely academic; it is the cornerstone of rational drug design and the key to unlocking a molecule's full therapeutic promise.

This guide focuses on 2-Morpholinopyrimidine-4-carboxylic acid, a molecule of significant interest owing to its constituent scaffolds. The pyrimidine core is a ubiquitous feature in a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1][2][3] The morpholine moiety, often considered a "privileged" structure in medicinal chemistry, is frequently incorporated to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic profiles.[4] The strategic combination of these two pharmacophoric elements within a single molecular framework suggests a high potential for novel therapeutic applications.

However, a thorough investigation of the available scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physicochemical data for this compound. This guide, therefore, serves a dual purpose. Firstly, it provides a robust framework of predicted physicochemical parameters for this molecule, offering a valuable starting point for research endeavors. Secondly, and more critically, it presents a series of detailed, field-proven experimental protocols for the precise determination of these properties. By equipping researchers with both predictive insights and the practical methodologies for their validation, this document aims to accelerate the exploration of this compound and its derivatives as potential therapeutic agents.

Molecular Structure and Identification

A foundational step in the characterization of any compound is the unambiguous definition of its molecular structure and associated identifiers.

IUPAC Name: 2-(morpholin-4-yl)pyrimidine-4-carboxylic acid

Molecular Formula: C₉H₁₁N₃O₃

Molecular Weight: 209.21 g/mol

Chemical Structure: Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of experimental data, computational prediction tools provide a valuable first approximation of a molecule's physicochemical properties. The following table summarizes the predicted values for this compound, generated using established algorithms. It is imperative to note that these are in silico estimations and must be confirmed by experimental validation.

PropertyPredicted ValueComparative Experimental Data
pKa Acidic pKa: ~3.5 - 4.5 Basic pKa: ~6.0 - 7.0Pyrimidine-4-carboxylic acid: ~3.4
Aqueous Solubility Low to moderate2-Aminopyrimidine-4-carboxylic acid: Data on solubility and stability are available, suggesting it is a stable solid.[3]
LogP ~0.5 - 1.5-
Melting Point (°C) 180 - 220-

Note: Predicted values are derived from computational models and should be treated as estimates. Experimental verification is essential.

Acid Dissociation Constant (pKa)

The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement. This compound possesses both an acidic functional group (carboxylic acid) and basic nitrogen atoms within the pyrimidine and morpholine rings, making it an amphoteric molecule.

Causality Behind Experimental Choices for pKa Determination

The choice of method for pKa determination is contingent on the compound's properties, such as its solubility and the presence of a chromophore.

  • Potentiometric Titration: This is the gold standard for pKa determination, offering high accuracy and precision.[6] It is suitable for compounds with adequate solubility in water or co-solvent systems. The method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.[7][8]

  • UV-Metric Titration: This method is particularly useful for compounds with low aqueous solubility or when only small amounts of the compound are available.[9] It relies on the change in the compound's UV-Vis absorbance spectrum as its ionization state changes with pH. A key prerequisite is that the compound must possess a chromophore in proximity to the ionizable center, leading to a detectable spectral shift upon protonation or deprotonation.[6][10]

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines the steps for determining the pKa of this compound using potentiometric titration.

Materials and Equipment:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, carbonate-free water

  • pH meter with a calibrated electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Temperature probe

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the aqueous pKa can be extrapolated.

  • Titration with Acid: Begin by titrating the solution with standardized 0.1 M HCl to protonate all basic sites. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the volume of titrant added and the corresponding pH reading.

  • Titration with Base: Following the acid titration, titrate the solution with standardized 0.1 M NaOH. Continue adding the titrant in small increments, recording the volume and pH at each step, until well past the final equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Sophisticated software can be used to calculate the pKa values by fitting the titration data to the Henderson-Hasselbalch equation.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Water/Co-solvent with KCl titrate_acid Titrate with Standardized HCl prep1->titrate_acid prep2 Calibrate pH Electrode prep2->titrate_acid titrate_base Titrate with Standardized NaOH titrate_acid->titrate_base After full protonation record_data Record pH vs. Titrant Volume titrate_base->record_data plot_curve Plot pH vs. Volume record_data->plot_curve determine_pka Determine pKa at Half-Equivalence Points plot_curve->determine_pka

Workflow for Potentiometric pKa Determination

Aqueous Solubility

Aqueous solubility is a paramount property for orally administered drugs, as it directly impacts dissolution and subsequent absorption.

Causality Behind Experimental Choices for Solubility Determination

The shake-flask method is the definitive technique for determining thermodynamic solubility.[11] It measures the equilibrium concentration of a compound in a saturated solution, providing a true representation of its intrinsic solubility. This method is chosen for its reliability and its ability to establish a genuine equilibrium, which is crucial for accurate biopharmaceutical classification.[10]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Materials and Equipment:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Additional buffers at various pH values (e.g., pH 2.0, 5.0)

  • HPLC-grade water and organic solvents (e.g., acetonitrile, methanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC with a suitable column and UV detector

  • Analytical balance

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter. Dilute the filtrate with an appropriate mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration of the compound is determined by comparing its peak area to a standard curve prepared from known concentrations of the compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess Add Excess Solid to Buffer shake Shake at Constant Temperature (24-48h) add_excess->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant dilute Dilute Filtrate filter_supernatant->dilute hplc Quantify by HPLC-UV dilute->hplc

Workflow for Shake-Flask Solubility Determination

Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Experimental Protocol: Capillary Melting Point Determination

Materials and Equipment:

  • This compound (solid, dry)

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if needed to pulverize crystals)

Step-by-Step Methodology:

  • Sample Loading: Finely crush the crystalline sample. Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube, to a height of 2-3 mm.

  • Sample Compaction: Invert the tube and tap it gently on a hard surface to compact the sample at the sealed end.

  • Measurement: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Record Temperatures: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[9]

Chemical Stability

Assessing the chemical stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and potential degradation pathways. Forced degradation (stress testing) studies are performed to identify potential degradants and to develop and validate stability-indicating analytical methods.[12][13]

Protocol for Forced Degradation Studies

Stress Conditions:

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16] A control sample should be protected from light.

Methodology:

  • Prepare solutions of the compound under each of the stress conditions.

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it for analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method (typically a gradient method with UV or mass spectrometric detection) to separate the parent compound from any degradation products.

  • Characterize the degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc characterization Degradant Characterization (LC-MS/MS, NMR) hplc->characterization compound Drug Substance compound->acid compound->base compound->oxidation compound->thermal compound->photo

Forced Degradation Workflow

Conclusion

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a molecule with considerable potential in drug discovery. While experimental data for this specific compound remains to be published, this guide offers a robust starting point for its scientific evaluation by presenting predicted values for key parameters and, most importantly, detailed, actionable protocols for their experimental determination. The successful application of these methodologies will not only validate and refine our understanding of this molecule but will also pave the way for its rational development as a potential therapeutic agent. It is through such rigorous physicochemical characterization that the true potential of novel chemical entities can be realized, transforming promising molecules into life-changing medicines.

References

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Published September 14, 2018.

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

  • 2-Aminopyrimidine-4-carboxylic acid. Chem-Impex.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Published February 3, 2021.

  • Development of Methods for the Determination of pKa Values. PMC - NIH.

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

  • 2-(MORPHOLIN-4-YL)PYRIDINE-4-CARBOXYLIC ACID | CAS 295349-64-3.

  • 2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824. PubChem.

  • Pyrimidine-4-carboxylic acid | 31462-59-6. J&K Scientific.

  • 2-(morpholin-4-yl)pyrimidine-5-carboxylic acid - C9H11N3O3 | CSSB00000239390. Chemspace.

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH.

  • Shake Flask Method Summary. BioAssay Systems.

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed.

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs.

  • ICH Q1B Photostability testing of new active substances and medicinal products. Scientific guideline.

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Published April 7, 2022.

  • Shake-Flask Solubility Assay. Enamine.

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Published April 23, 2024.

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.

  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Published May 1, 2021.

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Published August 31, 2018.

  • 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. Santa Cruz Biotechnology.

  • Decades of Reliable pKa Predictions. ACD/Labs.

  • Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA.

  • 2-(methylthio)pyrimidine-4-carboxylic acid - CAS:1126-44-9. Abovchem.

  • UV-metric (spectrophotometric) and pH-metric (potentiometric) pKa... ResearchGate.

  • Q1A(R2) Guideline. ICH.

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Published December 9, 2024.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Morpholinopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Morpholinopyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a comprehensive, predictive guide based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), and is supported by data from structurally analogous compounds. We will explore the anticipated ¹H NMR and ¹³C NMR chemical shifts, coupling patterns, and the likely fragmentation pathways in mass spectrometry. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Importance of Spectroscopic Characterization

This compound is a molecule that incorporates three key pharmacophores: a pyrimidine ring, a morpholine moiety, and a carboxylic acid. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including anticancer and antiviral agents. The morpholine group is often introduced to improve physicochemical properties such as solubility and metabolic stability. The carboxylic acid functional group provides a handle for further chemical modification and can be crucial for biological activity.

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound to facilitate its unambiguous identification.

Predicted Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1] For this compound, we can predict the molecular weight and plausible fragmentation patterns under electron ionization (EI) or electrospray ionization (ESI).

Molecular Weight: The molecular formula for this compound is C₉H₁₁N₃O₃. The calculated monoisotopic mass is approximately 209.079 g/mol .

Expected Fragmentation Pathways: Under mass spectrometry conditions, the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be observed. The fragmentation of substituted pyrimidines is often directed by the substituents on the ring.[2] The stability of the pyrimidine ring often results in its retention in many fragment ions.[3]

A plausible fragmentation pathway for this compound is depicted below. The initial fragmentation is likely to involve the loss of the carboxylic acid group as CO₂ (44 Da) or the entire carboxyl group as COOH (45 Da). The morpholine ring can also undergo characteristic cleavage.

M [M]+. m/z = 209 F1 [M - COOH]+. m/z = 164 M->F1 - COOH F2 [M - C4H8NO]+. m/z = 122 M->F2 - Morpholine radical F3 [C5H4N3O]+. m/z = 122 F1->F3 Rearrangement F4 [C4H2N2O]+. m/z = 94 F3->F4 - CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

Data Summary Table:

Fragment Ion Predicted m/z Postulated Neutral Loss
[M]⁺209-
[M - COOH]⁺164Carboxyl radical
[M - C₄H₈NO]⁺122Morpholine radical
[C₅H₄N₃O]⁺122Rearrangement product
[C₄H₂N₂O]⁺94Carbon monoxide

Predicted ¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the protons of the pyrimidine ring, the morpholine moiety, and the carboxylic acid.

Molecular Structure with Atom Numbering for NMR Assignments:

mol structure_placeholder

Caption: Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Chemical Shifts:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-57.2 - 7.5DoubletExpected to be downfield due to the anisotropic effect of the adjacent carboxylic acid and the electron-withdrawing nature of the pyrimidine ring.
H-68.5 - 8.8DoubletExpected to be the most downfield of the pyrimidine protons due to the influence of two adjacent nitrogen atoms.
H-8, H-123.6 - 3.8TripletProtons on the carbons adjacent to the oxygen in the morpholine ring.
H-9, H-113.4 - 3.6TripletProtons on the carbons adjacent to the nitrogen in the morpholine ring.
COOH12.0 - 13.0Broad SingletThe acidic proton of the carboxylic acid is typically observed as a broad signal at a very downfield chemical shift and is exchangeable with D₂O.

The protons of the morpholine ring (H-8/12 and H-9/11) are expected to appear as two distinct triplets due to coupling with their neighbors, assuming free rotation. The chemical shifts are influenced by the neighboring heteroatoms (oxygen and nitrogen).[4]

Predicted ¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the nine carbon atoms. Carbons in aromatic and heterocyclic rings typically resonate in the downfield region of the spectrum.[5]

Predicted ¹³C NMR Chemical Shifts:

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C-2160 - 165Carbon attached to the morpholine nitrogen and two ring nitrogens.
C-4165 - 170Carbon attached to the carboxylic acid group.
C-5110 - 115Olefinic carbon in the pyrimidine ring.
C-6155 - 160Carbon between the two ring nitrogens.
C-8, C-1266 - 68Carbons adjacent to the oxygen in the morpholine ring.[4]
C-9, C-1144 - 46Carbons adjacent to the nitrogen in the morpholine ring.
C=O168 - 175Carbonyl carbon of the carboxylic acid.

The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. The morpholine carbons will have characteristic shifts, with the carbons adjacent to the more electronegative oxygen appearing further downfield.[4]

Experimental Protocols: A General Approach

While specific experimental data for the title compound is not available, the following provides a standard workflow for acquiring high-quality NMR and Mass Spectrometry data for a novel organic compound.

Workflow for Spectroscopic Analysis:

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy A Dissolve sample in appropriate solvent (e.g., DMSO-d6 for NMR, MeOH for MS) B Infuse sample into ESI or EI source A->B E Transfer sample to NMR tube A->E C Acquire full scan mass spectrum B->C D Perform MS/MS on molecular ion C->D F Acquire 1H NMR spectrum E->F G Acquire 13C NMR spectrum F->G H Perform 2D NMR (COSY, HSQC, HMBC) for full assignment G->H

Sources

An In-Depth Technical Guide on the Structure Elucidation of Novel 2-Morpholinopyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a morpholine moiety at the 2-position and a carboxylic acid at the 4-position of the pyrimidine ring creates a class of molecules with significant therapeutic potential. The precise structural characterization of these novel 2-morpholinopyrimidine-4-carboxylic acid derivatives is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides a comprehensive overview of the modern analytical techniques and strategic workflows employed in the unambiguous structure elucidation of these compounds.

The journey from a newly synthesized molecule to a fully characterized entity relies on a synergistic application of various spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive molecular architecture. This guide will delve into the practical and theoretical aspects of the most critical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single-Crystal X-ray Diffraction.

The Strategic Workflow for Structure Elucidation

The process of elucidating the structure of a novel organic compound is a systematic investigation. The following workflow represents a field-proven approach to efficiently and accurately determine the chemical structure of new this compound derivatives.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Characterization cluster_definitive Definitive Structure Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification TLC TLC Analysis Purification->TLC MP Melting Point TLC->MP NMR NMR (1H, 13C, 2D) MP->NMR MS Mass Spectrometry (HRMS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR UVVis UV-Vis Spectroscopy FTIR->UVVis Xray X-ray Crystallography UVVis->Xray Final Final Structure Elucidation Xray->Final

Caption: A logical workflow for the structure elucidation of novel compounds.

I. Synthesis and Purification: The Foundation

The journey begins with the successful synthesis of the target this compound derivatives. A common synthetic route involves the condensation of a suitable ketoenol acid with thiourea, followed by subsequent modifications.[1] Another approach could involve the reaction of a substituted pyrimidine with morpholine.[2]

Typical Synthetic Approach:

A plausible synthetic route could involve the reaction of a 2-chloro-pyrimidine-4-carboxylic acid derivative with morpholine in the presence of a base. The starting pyrimidine can be synthesized through established methods.[3]

Purification is Paramount:

The purity of the synthesized compound is critical for obtaining high-quality analytical data. Common purification techniques include:

  • Column Chromatography: Effective for separating the desired product from byproducts and unreacted starting materials.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material, which is also a prerequisite for X-ray crystallography.

II. Spectroscopic Analysis: Assembling the Structural Puzzle

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.[4][5]

¹H NMR Spectroscopy:

  • Chemical Shifts (δ): The position of a proton signal in the spectrum provides information about its electronic environment.[4]

    • Pyrimidine Ring Protons: The protons on the pyrimidine ring will have characteristic chemical shifts, influenced by the electron-withdrawing nature of the nitrogen atoms and the substituents.[4]

    • Morpholine Protons: The protons of the morpholine ring typically appear as two distinct multiplets, corresponding to the protons adjacent to the oxygen and nitrogen atoms.

    • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is often broad and can appear over a wide range of chemical shifts, and its presence can be confirmed by D₂O exchange.

  • Integration: The area under each proton signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The splitting of proton signals into multiplets provides information about the connectivity of neighboring protons.

¹³C NMR Spectroscopy:

  • This technique provides information about the carbon skeleton of the molecule.[4] Each unique carbon atom in the molecule gives a distinct signal.[4]

  • The chemical shifts of the carbon atoms in the pyrimidine ring are highly sensitive to the nature and position of the substituents.[4]

  • The carbonyl carbon of the carboxylic acid will have a characteristic downfield chemical shift.

Two-Dimensional (2D) NMR Techniques:

When the ¹H and ¹³C NMR spectra are complex, 2D NMR experiments are employed to unambiguously assign all signals.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of different fragments of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): Run COSY, HSQC, and HMBC experiments to resolve any structural ambiguities.

B. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[6] It is essential for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[7][8]

High-Resolution Mass Spectrometry (HRMS):

HRMS is crucial for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.[9] This is a critical step in confirming the identity of a novel compound.

Fragmentation Analysis:

Electron ionization (EI) is a common ionization technique that can cause the molecular ion to fragment in a predictable manner. The analysis of these fragment ions can provide valuable structural information.[8] For this compound derivatives, characteristic fragmentation patterns may include the loss of the carboxylic acid group, cleavage of the morpholine ring, and fragmentation of the pyrimidine ring.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • LC Separation: Inject the sample onto a liquid chromatography system coupled to the mass spectrometer. A reversed-phase C18 column is often suitable.

  • MS Detection: The mass spectrometer can be operated in either positive or negative ion mode. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for these types of molecules. Data should be acquired in both full scan mode to observe the molecular ion and in tandem MS (MS/MS) mode to induce fragmentation for structural analysis.

C. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] It is based on the absorption of infrared radiation by molecular vibrations.

Characteristic Vibrational Frequencies:

For this compound derivatives, the FTIR spectrum will show characteristic absorption bands for the following functional groups:[11][12]

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=N and C=C stretches (pyrimidine ring): A series of bands in the 1600-1400 cm⁻¹ region.

  • C-O-C stretch (morpholine): A strong band around 1100 cm⁻¹.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the ATR accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

D. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[13] The pyrimidine ring is a chromophore that will absorb UV radiation. The position and intensity of the absorption bands can be influenced by the substituents on the ring.

Expected Absorptions:

Pyrimidine itself exhibits absorption bands in the UV region.[13] The presence of the morpholino and carboxylic acid groups will cause shifts in these absorption maxima. The spectrum is typically recorded in a suitable solvent like ethanol or methanol.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

III. Single-Crystal X-ray Diffraction: The Definitive Answer

While spectroscopic methods provide a wealth of information leading to a proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[14][15] This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and stereochemistry.[16][17]

The Process:

  • Crystal Growth: The most challenging step is often growing a single crystal of sufficient quality. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[18]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

The resulting crystal structure provides an unequivocal confirmation of the connectivity and stereochemistry of the novel this compound derivative.

Data Presentation and Interpretation

A comprehensive analysis requires the collation and comparison of data from all techniques.

Table 1: Summary of Spectroscopic Data for a Hypothetical this compound Derivative

TechniqueParameterObserved ValueInterpretation
HRMS [M+H]⁺224.0875Molecular Formula: C₉H₁₁N₃O₃
¹H NMR δ (ppm)8.95 (s, 1H), 7.50 (s, 1H), 3.80 (t, 4H), 3.65 (t, 4H)Pyrimidine and morpholine protons
¹³C NMR δ (ppm)168.5, 162.1, 158.4, 155.2, 110.8, 66.5, 44.2Carbonyl, pyrimidine, and morpholine carbons
FTIR ν (cm⁻¹)3100-2500 (br), 1715 (s), 1580 (m), 1115 (s)O-H, C=O, C=N, C-O-C stretches
UV-Vis λ_max (nm)215, 275π → π* and n → π* transitions

Conclusion

The structure elucidation of novel this compound derivatives is a multi-faceted process that relies on the strategic application of a suite of powerful analytical techniques. A logical workflow, beginning with synthesis and purification and culminating in definitive X-ray crystallographic analysis, ensures the unambiguous determination of the molecular structure. The synergistic interpretation of data from NMR, MS, FTIR, and UV-Vis spectroscopy provides the necessary evidence to confidently propose a structure, which can then be unequivocally confirmed. This rigorous approach is fundamental to advancing the field of medicinal chemistry and the development of new therapeutic agents.

References

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • RSC Publishing. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.
  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination.
  • Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Canadian Science Publishing. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Anton Paar. (n.d.). X-ray Crystallography.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.
  • PubMed. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
  • Wiley. (n.d.). Pyrimidine-2-carboxylic acid.
  • Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • ResearchGate. (2025). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • MDPI. (n.d.). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
  • National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • YouTube. (2023). Analyzing Compound Structure & Mass (Full Lesson) | Chemistry | Sketchy MCAT.
  • RSC Publishing. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
  • Chemistry LibreTexts. (2023). Mass Spectrometry.
  • Wikipedia. (n.d.). Food irradiation.
  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.

Sources

Investigating the Anti-inflammatory Properties of Morpholinopyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the anti-inflammatory potential of morpholinopyrimidine compounds. Moving beyond a rigid template, this document is structured to offer a deep, mechanistically-grounded understanding of the subject, empowering you to design, execute, and interpret experiments with scientific rigor. We will delve into the core signaling pathways implicated in inflammation, provide detailed protocols for robust in vitro and in vivo validation, and explore the structure-activity relationships that drive the anti-inflammatory effects of this promising class of molecules.

The Inflammatory Cascade: A Landscape of Therapeutic Opportunity

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and essential component of the healing process, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The inflammatory response is orchestrated by a complex network of signaling molecules and immune cells. Key mediators include prostaglandins (PGs) and nitric oxide (NO), which are produced by the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively. The expression of these pro-inflammatory enzymes is largely under the control of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The morpholinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. This has led to its exploration as a backbone for the development of potent anti-inflammatory agents that can modulate these key signaling cascades.

Unraveling the Mechanism: Morpholinopyrimidines and Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to inhibit the expression and activity of crucial inflammatory mediators like PGE2, iNOS, and pro-inflammatory cytokines such as TNF-α and various interleukins[1]. This inhibition is often achieved by targeting the upstream signaling pathways that regulate the transcription of these mediators.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors are pivotal mediators of the inflammatory response[1]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including NOS2 (encoding iNOS) and PTGS2 (encoding COX-2), thereby driving their expression. Morpholinopyrimidine compounds can interfere with this pathway at various junctures, leading to a downstream reduction in inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκB Degradation Morpholino Morpholinopyrimidine Compounds Morpholino->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA (iNOS, COX-2, etc.) DNA->mRNA Transcription

Figure 1: Simplified NF-κB signaling pathway and a potential point of inhibition.
The MAPK Signaling Pathway: A Parallel Axis of Inflammatory Control

The MAPK family, including p38 and c-Jun N-terminal kinase (JNK), represents another critical signaling cascade activated by inflammatory stimuli like LPS. Upon activation, these kinases phosphorylate a variety of downstream transcription factors, such as activator protein-1 (AP-1), which in turn contribute to the expression of pro-inflammatory genes. The interplay between the MAPK and NF-κB pathways is complex, with evidence of crosstalk influencing the overall inflammatory response. Targeting MAPK signaling is a key strategy for anti-inflammatory drug development.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKK3/6, MKK4/7 TAK1->MKKs Phosphorylates p38 p38 MAPK MKKs->p38 Phosphorylates JNK JNK MKKs->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates Morpholino Morpholinopyrimidine Compounds Morpholino->MKKs Inhibits DNA DNA (Promoter Region) AP1->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription

Figure 2: Overview of the MAPK signaling cascade in inflammation.
The PI3K/Akt/mTOR Pathway: A Nexus of Inflammation and Cellular Metabolism

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and metabolism. Recent evidence has increasingly implicated this pathway in the modulation of inflammatory responses[2]. The PI3K/Akt pathway can be activated by various stimuli, including those that trigger inflammation, and it can influence the polarization of macrophages, a key immune cell type, towards either a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype[2]. Morpholinopyrimidine derivatives have been extensively studied as PI3K inhibitors, suggesting a direct mechanism by which they can exert anti-inflammatory effects[3].

PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Inflammatory_Response Modulation of Inflammatory Response mTOR->Inflammatory_Response Regulates Morpholino Morpholinopyrimidine Compounds Morpholino->PI3K Inhibits

Figure 3: The PI3K/Akt/mTOR pathway and its role in inflammation.

In Vitro Evaluation of Anti-inflammatory Activity: A Step-by-Step Guide

The initial assessment of the anti-inflammatory potential of morpholinopyrimidine compounds is typically performed using in vitro cell-based assays. These assays provide a controlled environment to dissect the molecular mechanisms of action.

Rationale for Experimental Choices
  • Cell Lines: Murine macrophage-like cell lines such as RAW 264.7 and human monocytic cell lines like THP-1 are widely used. Macrophages are central players in the inflammatory response, and these cell lines provide a reproducible and readily available system to model macrophage behavior.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages. It activates Toll-like receptor 4 (TLR4), triggering the NF-κB and MAPK signaling cascades, leading to the production of a wide array of pro-inflammatory mediators. This provides a robust and relevant model of bacterially induced inflammation.

  • Key Readouts:

    • Nitric Oxide (NO) Production: A hallmark of inflammation, NO is produced by iNOS. Its levels can be easily quantified and serve as a primary indicator of anti-inflammatory activity.

    • Pro-inflammatory Gene and Protein Expression: Measuring the levels of NOS2 (iNOS) and PTGS2 (COX-2) mRNA and protein provides direct evidence of the compound's effect on these key inflammatory enzymes.

    • Cytokine Production: Quantifying the release of pro-inflammatory cytokines like TNF-α and IL-6 offers a broader view of the compound's immunomodulatory effects.

    • Signaling Pathway Activation: Assessing the phosphorylation status of key signaling proteins (e.g., p65 subunit of NF-κB, p38, JNK, Akt) confirms the compound's impact on the upstream signaling cascades.

Experimental Workflow

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow A 1. Cell Culture (RAW 264.7 or THP-1) B 2. Compound Treatment (Morpholinopyrimidine compounds) A->B C 3. LPS Stimulation B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F 6. Downstream Assays E->F

Figure 4: A typical workflow for in vitro anti-inflammatory screening.
Detailed Protocols

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the morpholinopyrimidine compounds for 1-2 hours.

  • LPS Stimulation: Add LPS (1 µg/mL final concentration) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.

  • Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

This technique allows for the detection and semi-quantification of specific proteins in a cell lysate.

Protocol:

  • Cell Lysis: After treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65, phospho-p38, phospho-JNK, phospho-Akt, or loading controls (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

qPCR is used to measure the mRNA levels of target genes, providing insight into the transcriptional regulation by the test compounds.

Protocol:

  • RNA Extraction: Following cell treatment and stimulation, extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the cDNA template, and specific primers for Nos2, Ptgs2, Tnf, Il6, and a housekeeping gene (e.g., Actb, Gapdh).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

To assess the anti-inflammatory activity of morpholinopyrimidine compounds in a living organism, the carrageenan-induced paw edema model in rodents is a widely used and well-characterized acute inflammation model[4].

Rationale and Mechanism

Carrageenan, a sulfated polysaccharide, when injected into the sub-plantar tissue of a rodent's paw, induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils. This model is particularly sensitive to inhibitors of prostaglandin synthesis, making it suitable for evaluating compounds that target COX-2.

Experimental Protocol

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the morpholinopyrimidine compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin or diclofenac) should be included.

  • Induction of Edema: After a set pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from the in vitro and in vivo assays should be systematically analyzed to determine the potency and efficacy of the morpholinopyrimidine compounds.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the described assays.

Table 1: In Vitro Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

CompoundNO Production IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)iNOS Inhibition IC₅₀ (µM)
Lead Compound A ValueValueValue
Analog A.1 ValueValueValue
Analog A.2 ValueValueValue
Reference Drug ValueValueValue

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)% Edema Inhibition at 3h% Edema Inhibition at 5h
Lead Compound A Dose 1ValueValue
Dose 2ValueValue
Reference Drug DoseValueValue
Structure-Activity Relationship (SAR) Insights

A critical aspect of drug discovery is understanding how chemical modifications to a core scaffold affect biological activity. For morpholinopyrimidine derivatives, SAR studies have often focused on their kinase inhibitory activity. For instance, the morpholine ring is a common feature in many PI3K inhibitors, where the oxygen atom can form a crucial hydrogen bond in the kinase hinge region[3].

When investigating anti-inflammatory properties, consider the following:

  • Substitutions on the Pyrimidine Ring: Different substituents at various positions of the pyrimidine ring can significantly impact potency and selectivity. Electron-donating or withdrawing groups can influence the electronic properties of the molecule and its interaction with target proteins.

  • Modifications of the Morpholine Ring: While the morpholine moiety is often key for PI3K inhibition, its modification or replacement can alter the activity profile, potentially shifting selectivity towards other kinases or inflammatory targets.

  • Linker and Appended Groups: The nature of the linker connecting the morpholinopyrimidine core to other chemical moieties can affect the overall conformation and binding affinity of the compound.

By systematically synthesizing and testing a library of analogs, researchers can build a robust SAR model to guide the design of more potent and selective anti-inflammatory agents.

Conclusion and Future Directions

The morpholinopyrimidine scaffold represents a versatile and promising starting point for the development of novel anti-inflammatory therapeutics. By targeting key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR, these compounds can effectively suppress the production of pro-inflammatory mediators. The in vitro and in vivo assays detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds. Future research should focus on optimizing the potency and selectivity of morpholinopyrimidine derivatives, as well as further elucidating their precise molecular mechanisms of action. A thorough understanding of the structure-activity relationships will be paramount in advancing these promising compounds from the laboratory to the clinic.

References

  • Recent developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

  • Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

Sources

Methodological & Application

Application Note: A Guide to Cellular Assays for Characterizing 2-Morpholinopyrimidine-4-carboxylic Acid, a Putative DNA Damage Response Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the cellular characterization of 2-Morpholinopyrimidine-4-carboxylic acid. Molecules containing the morpholinopyrimidine scaffold have been identified as potent inhibitors of key signaling kinases, particularly Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a central regulator of the DNA Damage Response (DDR).[1][2][3] This document outlines a logical, multi-step strategy to determine the compound's mechanism of action and cellular effects. We present detailed, field-tested protocols for assessing cellular viability, direct target engagement, and the key phenotypic consequences of ATR pathway inhibition, including DNA damage accumulation and cell cycle disruption. The causality behind experimental choices is explained to empower researchers to not only execute these assays but also to interpret the results with confidence.

Scientific Background: The DNA Damage Response and the Role of ATR Kinase

The integrity of the genome is constantly challenged by endogenous sources of stress, such as DNA replication errors, and exogenous agents like radiation or chemotherapeutics. To combat these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR).[4] A master regulator of this network is the ATR kinase, which is activated primarily in response to single-stranded DNA (ssDNA) that forms at stalled replication forks—a condition known as replication stress.[4][5]

Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize the replication fork.[6][7] This response is critical for cell survival. However, many cancer cells exhibit high levels of intrinsic replication stress and often have defects in other DDR pathways (e.g., p53 or ATM), making them uniquely dependent on the ATR pathway for survival.[5][8] This dependency creates a therapeutic window, where inhibiting ATR can selectively kill cancer cells, a concept known as synthetic lethality.[5]

The this compound molecule belongs to a chemical class known for producing potent and selective ATR inhibitors.[3] The following protocols are designed to rigorously test this hypothesis and characterize its biological activity in a cellular context.

ATR Signaling Pathway Overview

The following diagram illustrates the canonical ATR signaling pathway and the hypothesized point of inhibition for this compound.

ATR_Pathway cluster_0 Cellular Stressors cluster_1 ATR Activation Complex cluster_2 Downstream Effectors ReplicationStress Replication Stress (e.g., stalled forks) ssDNA ssDNA Coating (RPA) ReplicationStress->ssDNA UV_Damage UV Damage UV_Damage->ssDNA ATR ATR Kinase pChk1 Phospho-Chk1 (Ser345) ATR->pChk1 phosphorylates ssDNA->ATR recruits & activates CellCycleArrest G2/M Checkpoint Activation pChk1->CellCycleArrest Repair DNA Repair & Fork Stabilization pChk1->Repair Inhibitor 2-Morpholinopyrimidine- 4-carboxylic acid Inhibitor->ATR Inhibits

Caption: ATR kinase signaling cascade initiated by replication stress.

Foundational Analysis: Cellular Potency and Viability

The first step in characterizing any compound is to determine the concentration range over which it affects cell viability or proliferation. This provides the dose-response relationship necessary for designing all subsequent mechanistic experiments.

Rationale

Assays like the CellTiter-Glo® Luminescent Cell Viability Assay are robust methods that quantify ATP levels, which serve as an indicator of metabolically active cells.[9][10] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound. From this data, a half-maximal inhibitory concentration (IC50) value can be calculated.

Protocol 2.1: Cell Viability and IC50 Determination

Materials:

  • Cell line of interest (e.g., HT29, LoVo, or a cell line with known DDR defects)

  • Complete growth medium

  • 96-well white, clear-bottom tissue culture plates

  • This compound (prepared as a 10 mM stock in DMSO)

  • CellTiter-Glo® 2.0 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Plate cells in a 96-well plate at the appropriate density (see Table 1) in 90 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution series of the compound in complete medium, starting from a high concentration (e.g., 100 µM). Remember to create a vehicle control (DMSO only).

  • Cell Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells. This brings the final volume to 100 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[10][11]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[12]

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate-reading luminometer.

Data Analysis:

  • Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and calculate the IC50 value.

Parameter Recommendation Rationale
Cell Seeding Density 1,000 - 5,000 cells/wellEnsures cells are in a logarithmic growth phase and do not become over-confluent during the 72h incubation.
Compound Concentration Range 1 nM to 100 µMA wide range is necessary to capture the full dose-response curve for both potent and weak inhibitors.
Incubation Time 72 hoursAllows for multiple cell doublings, providing a sufficient window to observe effects on proliferation.[11]
Vehicle Control DMSO concentration ≤ 0.5%Minimizes solvent-induced toxicity, ensuring observed effects are due to the compound.

Target Engagement: Measuring ATR Pathway Inhibition

Once the IC50 is established, the next critical step is to confirm that the compound engages its intended target, ATR, in the cell. This is achieved by measuring the phosphorylation status of a direct downstream substrate.

Rationale

ATR-mediated phosphorylation of Chk1 at the Serine 345 residue (p-Chk1 S345) is a rapid and direct consequence of ATR activation.[6][13] A reduction in the p-Chk1 (S345) signal in the presence of a DNA damaging agent and the compound is a gold-standard indicator of direct ATR inhibition.[7]

Protocol 3.1: Western Blot for Phospho-Chk1 (S345)

Materials:

  • 6-well tissue culture plates

  • DNA damaging agent (e.g., 2 mM Hydroxyurea (HU) or 50 J/m² UV-C radiation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-p-Chk1 (S345) and Mouse anti-Total Chk1 or a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treatment: Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for 1-2 hours. Include a vehicle-only control.

  • Induce DNA Damage: Add 2 mM HU to the media for 2-4 hours OR wash cells with PBS, expose to UV-C radiation, and then add back the compound-containing media for a 2-hour recovery.[14]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate). Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibody (e.g., anti-p-Chk1 S345, diluted in 5% BSA) overnight at 4°C with gentle shaking.[15][16]

    • Wash the membrane 3x for 10 minutes with TBS-T.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again 3x for 10 minutes with TBS-T.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total Chk1 and a loading control to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the p-Chk1 (S345) band intensity in cells treated with the compound compared to the vehicle control, indicating successful inhibition of ATR kinase activity.

Reagent Typical Dilution Supplier Example
Anti-p-Chk1 (S345) 1:1000Cell Signaling Technology #2341[15]
Anti-Total Chk1 1:1000Abcam ab58567[16]
Anti-Rabbit HRP 1:2000 - 1:5000R&D Systems HAF008[14]
Anti-β-actin 1:5000Sigma-Aldrich

Phenotypic Confirmation: DNA Damage and Cell Cycle Effects

Effective ATR inhibition prevents the resolution of replication stress, leading to the collapse of replication forks and the accumulation of DNA double-strand breaks (DSBs).[5] This catastrophic DNA damage ultimately abrogates cell cycle checkpoints. These downstream phenotypic changes are powerful confirmations of the compound's mechanism of action.

Protocol 4.1: Immunofluorescence for γH2AX Foci

Rationale: The phosphorylation of histone H2AX on Serine 139 (termed γH2AX) is one of the earliest events following the formation of a DSB.[17] Immunofluorescence microscopy can visualize these events as distinct nuclear foci.[18] A significant increase in γH2AX foci after treatment with an ATR inhibitor is a hallmark of induced replication stress and unresolved DNA damage.[5][17]

IF_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: Staining cluster_3 Day 4: Staining & Imaging Seed Seed cells onto glass coverslips in a 12-well plate Treat Treat with Compound (e.g., 24 hours) Seed->Treat Fix Fix with 4% PFA (10 min) Treat->Fix Perm Permeabilize with 0.3% Triton X-100 (30 min) Fix->Perm Wash 3x PBS Block Block with 5% BSA (30 min) Perm->Block Wash 3x PBS PrimaryAb Incubate with primary Ab (anti-γH2AX) overnight Block->PrimaryAb SecondaryAb Incubate with fluorescent secondary Ab (2h, dark) PrimaryAb->SecondaryAb Wash 3x PBS Counterstain Counterstain nuclei with DAPI SecondaryAb->Counterstain Wash 3x PBS Mount Mount coverslips on slides Counterstain->Mount Image Acquire images via fluorescence microscopy Mount->Image

Caption: Experimental workflow for γH2AX immunofluorescence staining.

Procedure:

  • Cell Seeding: Place sterile glass coverslips into the wells of a 12-well plate. Seed cells at a density that will result in 50-70% confluency after 24 hours.

  • Treatment: Treat cells with this compound (e.g., at its IC50 concentration) and a vehicle control for a relevant time period (e.g., 24 hours).

  • Fixation: Wash cells gently with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[19]

  • Permeabilization: Wash 3x with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[20]

  • Blocking: Wash 3x with PBS. Block with 5% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.[20]

  • Primary Antibody: Incubate with anti-γH2AX antibody (e.g., Millipore #05-636) diluted 1:800 in blocking buffer overnight at 4°C in a humidified chamber.[21]

  • Secondary Antibody: Wash 3x with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) diluted 1:200 in blocking buffer for 1-2 hours at room temperature, protected from light.[21]

  • Counterstaining: Wash 3x with PBS. Stain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 10 minutes.[21][22]

  • Mounting: Wash 3x with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of distinct γH2AX foci per nucleus. An automated analysis using software like ImageJ or Fiji is recommended for unbiased quantification.[20]

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

Rationale: A key function of the ATR-Chk1 axis is to activate the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[8] Inhibition of ATR abrogates this checkpoint. This can be observed using flow cytometry, which measures the DNA content of individual cells stained with a fluorescent dye like propidium iodide (PI).[23]

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the compound (at IC50) and a vehicle control. It is often informative to co-treat with a DNA damaging agent (like a low dose of cisplatin or gemcitabine) to challenge the checkpoint.

  • Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Centrifuge at 600 x g for 5 minutes.[24]

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix on ice for at least 2 hours or at -20°C overnight.[25]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[25] RNase A is crucial as PI also stains RNA.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events.

  • Data Analysis: Gate on the single-cell population to exclude doublets. Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Outcome: Compared to controls, cells treated with an ATR inhibitor, especially after DNA damage, may show a reduction in the G2/M population, indicating a failure to arrest at the checkpoint. This can sometimes be accompanied by an increase in the sub-G1 peak, which represents apoptotic cells with fragmented DNA.

References

  • Toledo, L. I., Murga, M., & Fernandez-Capetillo, O. (2016). A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations. Nature Chemical Biology. [Link]

  • Joshi, S., Singh, A. R., & Story, M. D. (2024). ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation. JCI Insight. [Link]

  • Matsuno, Y., et al. (2018). Cell viability assay to evaluate the combination of an ATR inhibitor and a Chk1 inhibitor. ResearchGate. [Link]

  • Zhao, Y., et al. (2024). A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation. Heliyon. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Journal of Inflammation Research. [Link]

  • CRPR. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). Centre for Radiation Protection Research. [Link]

  • Brosh, R. M., & Sommers, J. A. (2018). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Methods in Molecular Biology. [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Champions Oncology. [Link]

  • Bio-protocol. (n.d.). ATR kinase assay. Bio-protocol. [Link]

  • Belz, K., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. [Link]

  • Corazzari, M., et al. (2022). In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells. International Journal of Molecular Sciences. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Le-Nhat-Thuy, G., et al. (2004). Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit. Molecular and Cellular Biology. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

  • BellBrook Labs. (n.d.). The DNA Damage Response. BellBrook Labs. [Link]

  • Deng, L., et al. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol. [Link]

  • Middleton, F. K., et al. (2015). Development of pharmacodynamic biomarkers for ATR inhibitors. Molecular Oncology. [Link]

  • Abdel-Magid, A. F. (2013). Inhibitors of ATR Kinase for Treatment of Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Al-Zoubi, M. S., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. [Link]

  • Pfister, S. X., et al. (2018). Differential Effects of Combined ATR/WEE1 Inhibition in Cancer Cells. Cancers. [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • He, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Molecules. [Link]

  • Bio-Connect. (n.d.). DNA/RNA damage assays from Cell Biolabs. Bio-Connect. [Link]

  • Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. [Link]

  • Mei, L., et al. (2019). Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents. Molecular Cancer Therapeutics. [Link]

  • Ferguson, B. S., et al. (2019). Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. Current Protocols in Toxicology. [Link]

  • Auctores. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals. [Link]

  • Wulff, B., et al. (2017). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem. [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications. [Link]

  • Bio-protocol. (n.d.). Immunofluorescence assay. Bio-protocol. [Link]

  • Li, Y., et al. (2022). Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. Oncology Reports. [Link]

  • Middleton, F. K., et al. (2015). Development of pharmacodynamic biomarkers for ATR inhibitors. Molecular Oncology. [Link]

Sources

Application Note: Quantitative Analysis of 2-Morpholinopyrimidine-4-carboxylic Acid Using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents two robust and validated analytical methods for the quantification of 2-Morpholinopyrimidine-4-carboxylic acid in solution. As a key building block in the synthesis of various bioactive molecules, particularly in the development of novel pharmaceuticals, precise and reliable quantification is paramount.[1] This document provides detailed protocols for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for routine quality control, and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. Both methods have been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][3]

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core functionalized with a morpholine and a carboxylic acid group. This unique structure makes it a valuable intermediate in medicinal chemistry and drug development.[1] Accurate determination of its concentration is critical for process optimization, quality assurance of starting materials, and pharmacokinetic studies.

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. This guide details two complementary methods:

  • HPLC-UV: A widely accessible, cost-effective, and reliable technique ideal for the quantification of the pure substance or in simple mixtures where the analyte concentration is relatively high.[4]

  • LC-MS/MS: A highly sensitive and selective method, indispensable for quantifying the analyte in complex biological matrices or for trace impurity analysis.[4][5]

Physicochemical Properties of Structurally Similar Compounds

PropertyValue (for 2-Aminopyrimidine-4-carboxylic acid)Reference
Molecular FormulaC5H5N3O2[6]
Molecular Weight139.11 g/mol [6]
pKa (Predicted)1.55 ± 0.10[7]
Melting Point285 °C[7]

The presence of the carboxylic acid and the basic pyrimidine and morpholine nitrogens suggest the compound is amphiprotic and its charge state will be pH-dependent. This is a critical consideration for chromatographic separation.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine analysis of this compound in bulk material or simple formulations. The pyrimidine ring provides a suitable chromophore for UV detection.[8]

Rationale for Method Design

A reversed-phase HPLC method was selected due to its versatility and suitability for separating polar to moderately non-polar compounds.[9] A C18 column is a common choice for this type of analysis.[9] The mobile phase consists of an acidic buffer and an organic modifier. The acidic pH ensures the carboxylic acid group is protonated, leading to better retention on the non-polar stationary phase. Acetonitrile is chosen as the organic solvent due to its low UV cutoff and good elution strength.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 Water:Acetonitrile) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject Sample into HPLC s4->h1 Inject h2 Separation on C18 Column h1->h2 h3 UV Detection (e.g., 254 nm) h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Construct Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 Quantify Unknown Sample d2->d3

Caption: Workflow for quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV

3.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid, HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

3.3.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of diluent.

  • Calibration Standards (e.g., 1, 5, 10, 50, 100 µg/mL): Prepare by serial dilution of the stock solution with the diluent.

3.3.3. Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 80% Mobile Phase A, 20% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

3.3.4. Data Analysis and System Suitability

  • Inject the calibration standards and construct a linear regression curve of peak area versus concentration.

  • Inject the sample preparations.

  • Calculate the concentration of this compound in the samples using the calibration curve.

  • Ensure system suitability criteria are met (e.g., tailing factor for the analyte peak ≤ 2.0, and %RSD of replicate injections ≤ 2.0%).

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and selectivity, making it ideal for bioanalytical studies (e.g., in plasma or urine) or for detecting trace levels of the analyte.

Rationale for Method Design

The LC-MS/MS method utilizes the same chromatographic principles as the HPLC-UV method but couples the separation with a highly sensitive mass spectrometer. Electrospray ionization (ESI) is chosen as the ionization source as it is well-suited for polar, ionizable molecules. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components.[10][11]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_lcms LC-MS/MS System cluster_data Data Analysis p1 Spike Plasma with Analyte & Internal Standard (IS) p2 Protein Precipitation (e.g., with Acetonitrile) p1->p2 p3 Centrifuge p2->p3 p4 Collect & Evaporate Supernatant p3->p4 p5 Reconstitute in Mobile Phase p4->p5 l1 Inject Sample p5->l1 Inject l2 Chromatographic Separation l1->l2 l3 Electrospray Ionization (ESI) l2->l3 l4 Mass Spectrometry (MRM Mode) l3->l4 da1 Integrate Peak Areas (Analyte & IS) l4->da1 MRM Data da2 Calculate Peak Area Ratios (Analyte/IS) da1->da2 da3 Construct Calibration Curve & Quantify Sample da2->da3

Caption: Workflow for trace quantification of this compound by LC-MS/MS.

Detailed Protocol: LC-MS/MS

4.3.1. Materials and Reagents

  • All reagents from the HPLC-UV method.

  • Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.

  • Formic acid (LC-MS grade).

  • Methanol (LC-MS grade).

4.3.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard and Sample Preparation: Prepare calibration standards in the relevant matrix (e.g., blank plasma). Perform sample extraction, such as protein precipitation for plasma samples, by adding 3 volumes of cold acetonitrile containing the internal standard, vortexing, and centrifuging. Evaporate the supernatant and reconstitute in mobile phase.

4.3.3. LC-MS/MS Conditions

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient: 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Key Parameters IonSpray Voltage: 5500 V; Temperature: 500 °C
MRM Transitions To be determined by infusing the analyte. A plausible transition would be [M+H]+ → fragment.

4.3.4. Data Analysis

  • Optimize MS parameters by infusing a standard solution of the analyte.

  • Analyze the extracted standards and samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a weighted (1/x²) linear regression curve of the peak area ratio versus concentration.

  • Quantify the analyte in unknown samples using the regression equation.

Method Validation Summary

Both methods should be validated according to ICH Q2(R2) guidelines.[2][3] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[12]

Table of Validation Parameters:

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (as per ICH Q2(R2))[2][13]
Specificity Peak purity assessed by PDANo interfering peaks at the retention time of the analyte in blank matrixMethod is selective for the analyte.
Linearity (r²) > 0.999> 0.995High correlation coefficient.
Range 1 - 100 µg/mL0.1 - 100 ng/mLDefined by precision, accuracy, and linearity.
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (for bioanalysis)Close agreement between true and found values.
Precision (%RSD)
- Repeatability< 1.0%< 15%Low variability within the same run.
- Intermediate Precision< 2.0%< 15%Low variability between different days/analysts.
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLS/N ≥ 10 with acceptable precision and accuracy.
Robustness Insensitive to small changes in flow rate, pH, temperatureInsensitive to small changes in mobile phase composition, flow rateMethod remains reliable under minor variations.

Conclusion

This application note provides two comprehensive, scientifically-grounded methods for the quantification of this compound. The HPLC-UV method is a robust and reliable choice for routine quality control and assays of the bulk drug substance. For applications requiring higher sensitivity and selectivity, such as bioanalytical studies or trace analysis, the LC-MS/MS method is superior. Both protocols are designed to be validated according to international regulatory standards, ensuring the generation of accurate and trustworthy data for researchers, scientists, and drug development professionals.

References

  • Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubChem. 2-Aminopyrimidine-4-carboxylic acid.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ChemicalBook. (2025, July 16). 2-AMINO-PYRIMIDINE-4-CARBOXYLIC ACID | 2164-65-0.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2025, August 9). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • NIOSH. (1994). 2-Thioxothiazolidine-4-carboxylic acid (TTCA) [Biomonitoring Methods, 1994].
  • PubMed. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Journal of Analytical & Bioanalytical Techniques. Development and Validation of Analytical Methods for Pharmaceuticals.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Chem-Impex. 2-Aminopyrimidine-4-carboxylic acid.
  • Vietnam Journal of Food Control (VJFC). (2021, December 23). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).

Sources

Application Notes and Protocols for the Investigation of 2-Morpholinopyrimidine-4-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Research

The pyrimidine ring is a fundamental heterocyclic structure, integral to the building blocks of life, DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, particularly in the development of anticancer agents.[3] Numerous clinically approved drugs, such as 5-fluorouracil, leverage the pyrimidine core to exert their cytotoxic effects, primarily by acting as antimetabolites that interfere with nucleic acid synthesis.[2][4][5]

Modern drug discovery has expanded the utility of the pyrimidine motif beyond antimetabolite activity. By modifying the core structure with various functional groups, researchers have developed potent and selective inhibitors of key signaling proteins that drive cancer progression. Pyrimidine derivatives have been successfully designed to target a wide array of oncogenic drivers, including:

  • Protein Kinases: This family of enzymes is frequently dysregulated in cancer. Pyrimidine-based inhibitors have shown efficacy against Cyclin-Dependent Kinases (CDKs), Epidermal Growth factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR).[6][7][8]

  • Dihydroorotate Dehydrogenase (DHODH): As a critical enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is a prime target for cancer therapy.[9][10] Inhibition of DHODH depletes the pyrimidine pool necessary for rapid cell proliferation.[11]

This document provides a comprehensive guide for the initial in vitro characterization of a novel pyrimidine derivative, 2-Morpholinopyrimidine-4-carboxylic acid . While specific data for this compound is not yet publicly available, its structure suggests potential interactions with various oncogenic targets. The morpholino group can enhance solubility and metabolic stability, while the carboxylic acid moiety may facilitate interactions with amino acid residues in enzyme active sites.

These application notes will guide researchers through a logical workflow to assess the anticancer potential of this compound, from initial cytotoxicity screening to elucidating its mechanism of action.

Hypothesized Mechanism of Action

Based on the extensive literature on pyrimidine derivatives in oncology, this compound could potentially exert its anticancer effects through several mechanisms. A primary hypothesis is the inhibition of a key protein kinase involved in cell cycle progression or survival signaling, such as the PI3K/AKT/mTOR pathway. The rationale is that many successful pyrimidine-based kinase inhibitors utilize similar structural features to compete with ATP in the kinase active site.

Hypothesized_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 2-Morpholinopyrimidine -4-carboxylic acid Compound->PI3K Inhibits

Figure 1: Hypothesized inhibition of the PI3K signaling pathway.

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for evaluating a novel compound. The following workflow outlines the key stages, from broad screening to more focused mechanistic studies.

Experimental_Workflow start Start: Compound Synthesis & Characterization cell_viability Phase 1: Cell Viability Screening (MTT/CCK-8 Assay) start->cell_viability ic50 Determine IC50 in a panel of cancer cell lines cell_viability->ic50 apoptosis Phase 2: Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis cell_cycle Phase 3: Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle western_blot Phase 4: Mechanism of Action (Western Blotting) cell_cycle->western_blot end End: Target Validation & Lead Optimization western_blot->end

Figure 2: A stepwise workflow for in vitro compound evaluation.

Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Cell LineTissue of OriginIC50 (µM) of this compound (72h)
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma12.8
HCT116Colorectal Carcinoma8.5
PC-3Prostate Adenocarcinoma15.1
Table 1: Example IC50 values for this compound in various cancer cell lines.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12]

Materials:

  • Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V-/PI-): Live cells

  • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells

  • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.12.52.4
Compound (IC50)55.330.214.5
Compound (2x IC50)20.745.833.5
Table 2: Example flow cytometry data for apoptosis induction in MCF-7 cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To investigate whether this compound induces cell cycle arrest.

Principle: PI stoichiometrically binds to DNA, allowing for the analysis of cell cycle distribution based on DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[14]

Materials:

  • Cancer cells treated with the compound

  • Cold 70% ethanol

  • PBS containing RNase A (100 µg/mL) and PI (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as in the apoptosis assay for 24 hours. Harvest approximately 1 x 10^6 cells.

  • Fixation: Wash cells with PBS, then resuspend the pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[1]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.230.514.3
Compound (IC50)75.815.19.1
Table 3: Example cell cycle analysis data showing G1 arrest in HCT116 cells.
Western Blot Analysis

Objective: To probe the molecular mechanism of action by examining the expression and phosphorylation status of key signaling proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.[15] It can provide information on protein expression levels and post-translational modifications like phosphorylation, which is a key indicator of kinase activity.[16]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 2-6 hours) to observe signaling changes. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins to total protein levels.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of novel pyrimidine-based compounds like this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle, researchers can gain significant insights into its potential as an anticancer agent. Subsequent Western blot analysis can then help to elucidate the underlying molecular mechanism. Based on these initial findings, future studies could involve broader kinase screening panels, in vivo efficacy studies in animal models, and medicinal chemistry efforts to optimize the compound's potency and pharmacokinetic properties.

References

  • Pyrimidines: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Pyrimidine nucleoside analogs in cancer treatment. PubMed. [Link]

  • Pyrimidine nucleoside analogs in cancer treatment. Scilit. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. [Link]

  • PI3K inhibitors with pyrimidine scaffold. ResearchGate. [Link]

  • Mechanism of action of pyrimidine analogues. ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Royal Society of Chemistry. [Link]

  • Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Bentham Science. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Pyrimidine analogue. Wikipedia. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]

  • New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. MDPI. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. PubMed. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. ResearchGate. [Link]

  • CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Publications. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][6]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and... ResearchGate. [Link]

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. National Center for Biotechnology Information. [Link]

  • Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy. PubMed. [Link]

Sources

Application Note: A Multi-Tiered Experimental Framework for Evaluating 2-Morpholinopyrimidine-4-carboxylic acid as a PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is one of the most common events in human cancers, making it a prime target for therapeutic intervention.[3][4][5][6] Pyrimidine-based scaffolds have emerged as a promising class of PI3K inhibitors, with several derivatives showing high potency.[7][8] This document presents a comprehensive, multi-tiered experimental strategy to rigorously evaluate the potential of a novel compound, 2-Morpholinopyrimidine-4-carboxylic acid, as a PI3K inhibitor. We provide a logical workflow, from initial biochemical validation to cellular target engagement and phenotypic outcomes, designed for researchers in oncology and drug development. The protocols herein are structured to ensure scientific rigor through the inclusion of critical controls and detailed explanations of the causality behind experimental choices.

Introduction: The Rationale for Targeting PI3K

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that translates extracellular signals into essential cellular functions.[9] Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors, Class I PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] This second messenger recruits and activates downstream effectors, most notably the kinase AKT, which in turn modulates a host of proteins involved in cell cycle progression, apoptosis, and metabolism.[2][11]

Deregulation of this pathway, often through gain-of-function mutations in the PIK3CA gene or loss-of-function in the tumor suppressor PTEN, leads to unchecked cell proliferation and survival, hallmarks of cancer.[3][5] Consequently, inhibiting PI3K has become a cornerstone of modern oncology research.[12] The compound this compound belongs to a chemical class known to interact with kinase active sites, making it a compelling candidate for investigation as a PI3K inhibitor.[7][13] This guide outlines the necessary steps to validate its activity and characterize its effects.

Preliminary Compound Management

Before initiating biological assays, proper handling of the test compound is critical for reproducibility.

  • Solubility Testing: The solubility of this compound should be empirically determined in dimethyl sulfoxide (DMSO). Based on related compounds, a starting concentration of 10-100 mg/mL in DMSO is recommended.[14]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions: For all assays, prepare fresh working dilutions from the stock solution. The final concentration of DMSO in the assay medium should be kept constant across all conditions (including vehicle controls) and should not exceed 0.5% to avoid solvent-induced toxicity.

Experimental Workflow: A Three-Tiered Approach

A logical progression from biochemical to cellular assays provides a comprehensive profile of the compound's activity. This workflow ensures that observed cellular effects are directly linked to the inhibition of the intended target.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Phenotypic Assessment biochem In Vitro Kinase Assay (Determine Potency & Isoform Selectivity) western Phospho-Akt Western Blot (Confirm Pathway Inhibition) biochem->western Confirm on-target activity in cells prolif Cell Proliferation Assay (Measure Anti-proliferative Effect) western->prolif Link pathway inhibition to cellular outcome apoptosis Apoptosis Assay (Measure Induction of Cell Death) western->apoptosis Link pathway inhibition to cellular outcome

Figure 1: A structured workflow for PI3K inhibitor validation.

Tier 1: Biochemical Potency and Selectivity

The first step is to determine if this compound directly inhibits PI3K enzyme activity in a cell-free system. This provides a direct measure of potency (IC50) and allows for assessment of selectivity against different PI3K isoforms (α, β, γ, δ).

Principle of the In Vitro Kinase Assay

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are robust methods for measuring enzyme activity.[10] These assays quantify the amount of ADP produced during the kinase reaction. As the PI3K enzyme phosphorylates its lipid substrate (PIP2), it converts ATP to ADP. The amount of ADP produced is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to a lower ADP level and a decreased luminescent signal.

Protocol: PI3K In Vitro Kinase Assay

This protocol is adapted from commercially available kits like the PI3Kα (p110α/p85α) Assay Kit.[10]

  • Reagent Preparation: Prepare kinase reaction buffer, ATP, and PIP2 substrate according to the manufacturer's instructions.

  • Compound Dilution: Perform a serial dilution of this compound in the kinase reaction buffer. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended.

  • Controls:

    • Positive Control: A known potent PI3K inhibitor (e.g., Wortmannin or Taselisib) to confirm assay validity.[15][16]

    • Negative (Vehicle) Control: DMSO at the same final concentration as the test compound wells.

    • "No Enzyme" Control: Reaction buffer without the PI3K enzyme to determine background signal.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of the diluted compound or control.

    • Add 10 µL of recombinant PI3K enzyme (e.g., PI3Kα) diluted in kinase buffer and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a mix containing the PIP2 substrate and ATP.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ reagents as per the manufacturer's protocol.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "No Enzyme" background from all readings.

    • Normalize the data by setting the vehicle control as 100% activity and the positive control (at a saturating concentration) as 0% activity.

    • Plot the normalized percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data Presentation
CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Taselisib (Control)~1>100029240

Tier 2: Cellular Target Engagement

After confirming biochemical activity, the next critical step is to verify that the compound can enter cells and inhibit the PI3K pathway at its intended target. The phosphorylation of AKT at Serine 473 (p-Akt S473) is a direct and reliable downstream biomarker of PI3K activity.[2]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor 2-Morpholinopyrimidine- 4-carboxylic acid Inhibitor->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PIP3->pAKT Membrane Localization PDK1->pAKT AKT AKT AKT->pAKT Downstream Downstream Effects (Proliferation, Survival) pAKT->Downstream

Figure 2: The PI3K/AKT signaling pathway and the point of inhibition.

Protocol: Western Blot for Phospho-Akt (Ser473)
  • Cell Line Selection: Choose a cancer cell line with a known PI3K pathway dependency, such as MCF-7 or T47D (PIK3CA mutant) or PC-3 (PTEN-null).[17]

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal PI3K signaling.

    • Pre-treat cells with a dose-range of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 20 ng/mL EGF) for 15-20 minutes.

  • Protein Extraction:

    • Immediately place plates on ice and wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[18] Phosphatase inhibitors are crucial to preserve the phosphorylation state of proteins.

    • Harvest lysates and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. BSA is often preferred over milk for phospho-antibodies to reduce background.[18]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST:

      • Rabbit anti-phospho-Akt (Ser473)

      • Rabbit anti-total Akt (for normalization)

      • Mouse anti-β-Actin or GAPDH (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

  • Data Analysis: Quantify band intensities using software like ImageJ or Image Lab.[19] Normalize the p-Akt signal to the total Akt signal to account for any changes in total protein expression.

Tier 3: Cellular Phenotypic Assays

The final tier assesses the biological consequences of PI3K pathway inhibition: a reduction in cell proliferation and/or an induction of apoptosis (programmed cell death).

Protocol: Cell Proliferation (MTT/CCK-8) Assay
  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a wide dose-range of this compound for 72 hours. Include vehicle and a positive control.

  • Viability Measurement: After the incubation period, add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's protocol.

  • Data Readout: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control (100% growth) and calculate the GI50 (concentration that causes 50% inhibition of cell growth).

Protocol: Apoptosis (Caspase-Glo® 3/7) Assay

PI3K inhibition can induce apoptosis in dependent cell lines.[20][21] This can be measured by quantifying the activity of executioner caspases 3 and 7.

  • Cell Seeding and Treatment: Seed cells in white-walled 96-well plates. After adherence, treat with the compound at various concentrations (e.g., 1x, 5x, and 10x the p-Akt IC50) for 24-48 hours.

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add the reagent directly to the wells, mix, and incubate for 1-2 hours.

  • Data Readout: Measure luminescence using a plate reader.

  • Data Analysis: Express results as fold-change in caspase activity relative to the vehicle-treated control. A known apoptosis inducer like Staurosporine can be used as a positive control.

Expected Data Presentation
Cell LineCompound GI50 (µM)Max Apoptosis Induction (Fold Change vs. Vehicle)
MCF-7[Experimental Value][Experimental Value]
PC-3[Experimental Value][Experimental Value]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No p-Akt signal in Western Blot Ineffective growth factor stimulation; Forgot phosphatase inhibitors; Poor primary antibody.Confirm growth factor activity; Always use fresh lysis buffer with inhibitors; Validate antibody with a positive control lysate.
High variability in cell assays Inconsistent cell seeding; Edge effects in 96-well plate; Compound precipitation.Use a multichannel pipette for seeding; Do not use the outer wells of the plate; Check compound solubility in final media concentration.
IC50 from biochemical and cellular assays differ significantly Poor cell permeability; Compound is a substrate for efflux pumps; High protein binding in serum.The difference is expected. A large discrepancy (>100-fold) may indicate permeability issues. Test in low-serum conditions.

Conclusion

This application note provides a validated, step-wise framework for the preclinical evaluation of this compound as a PI3K inhibitor. By systematically progressing from direct enzyme inhibition to cellular pathway modulation and finally to phenotypic outcomes, researchers can build a comprehensive data package. Positive results from this workflow would provide a strong rationale for advancing this compound into more complex pre-clinical models, such as in vivo xenograft studies, to further assess its therapeutic potential.

References

  • El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Retrieved from [Link]

  • VanderWeele, D. (2022). PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer. YouTube. Retrieved from [Link]

  • Alqahtani, A., et al. (2019). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. Retrieved from [Link]

  • Kawada, H., et al. (2016). Modification of a dihydropyrrolopyrimidine phosphoinositide 3-kinase (PI3K) inhibitor to improve oral bioavailability. PubMed. Retrieved from [Link]

  • Wang, L., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]

  • Vivanco, I., & Cichowski, K. (2014). Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Vasan, N., et al. (2019). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. Retrieved from [Link]

  • Yuan, T. L., & Cantley, L. C. (2008). Targeting the PI3K signaling pathway in cancer. PMC. Retrieved from [Link]

  • Billottet, C., et al. (2013). PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors. PMC. Retrieved from [Link]

  • Elkabets, M., et al. (2014). Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling. PMC. Retrieved from [Link]

  • Janku, F., et al. (2018). The PI3K Pathway As Drug Target in Human Cancer. ASCO Publications. Retrieved from [Link]

  • Kalliomäki, M., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. NIH. Retrieved from [Link]

  • Jo, A., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Retrieved from [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]

  • Varghese, E., et al. (2022). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. Retrieved from [Link]

  • Vogel, K. W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2024). PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. MDPI. Retrieved from [Link]

  • Wang, X., et al. (2013). A pharmacological model reveals biased dependency on PI3K isoforms for tumor cell growth. PubMed. Retrieved from [Link]

  • Hartmann, W., et al. (2012). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Targeting PI3K Signaling in Cancer. Retrieved from [Link]

  • RayBiotech. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link]

  • Magnuson, S. R., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Retrieved from [Link]

  • Laursen, L. S., et al. (2015). Detection of phosphorylated Akt and MAPK in cell culture assays. PMC. Retrieved from [Link]

  • Zhang, J., et al. (2016). A direct fluorometric activity assay for lipid kinases and phosphatases. PMC. Retrieved from [Link]

  • Elledge, S. J., et al. (2017). Synergistic interactions with PI3K inhibition that induce apoptosis. eLife. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Engelman, J. A. (2009). Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer. PMC. Retrieved from [Link]

  • Noorolyai, S., et al. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Journal of Cellular Physiology. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH. Retrieved from [Link]

  • Doğan, A. (2014). What are the important points for the detection of phospho-Akt in western blot?. ResearchGate. Retrieved from [Link]

  • Bosch, A., et al. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for the synthesis of pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who use this critical heterocyclic compound as a building block in their work. Pyrimidine-4-carboxylic acid is a key intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals, making its efficient synthesis a priority.[1]

This document provides in-depth, experience-based answers to common questions and challenges encountered during its synthesis. We will explore primary synthetic routes, troubleshoot common experimental hurdles, and provide detailed protocols to help you optimize your reaction conditions and maximize your yield and purity.

Section 1: FAQs - Core Synthesis Strategies

This section addresses fundamental questions about the strategic approaches to synthesizing pyrimidine-4-carboxylic acid.

Q1: What are the primary synthetic routes to obtain pyrimidine-4-carboxylic acid?

There are two main strategies for synthesizing pyrimidine-4-carboxylic acid. The choice depends on the availability of starting materials and the scale of the reaction.

  • Direct Ring Formation (Cyclocondensation): This approach involves constructing the pyrimidine ring with the carboxylic acid group, or a precursor, already incorporated into one of the starting materials. A common method is the cyclocondensation of a β-keto ester equivalent with an amidine.[2] For instance, reacting a derivative of formylacetic acid with formamidine can yield the pyrimidine ring directly. While elegant, this can sometimes be limited by the stability and availability of the required three-carbon component.

  • Post-Synthethic Modification of a C4-Substituent (Recommended): This is often the more practical and versatile route. It involves synthesizing a stable pyrimidine ring with a readily transformable functional group at the C4 position, such as an ester, nitrile, or methyl group. This precursor is then converted to the carboxylic acid in a subsequent step. The most common variation of this strategy is the hydrolysis of an alkyl pyrimidine-4-carboxylate. This two-step method generally offers higher overall yields and easier purification of intermediates. The hydrolysis of the ester, known as saponification, is a robust and well-understood reaction.[3][4]

Q2: I am pursuing a two-step synthesis via an ester intermediate. How do I choose the best starting materials for the initial cyclization?

The key to a successful synthesis is the judicious selection of the 1,3-dicarbonyl compound and the nitrogen source (amidine).

  • The 1,3-Dicarbonyl Component: To install an ester at the C4 position, you need a β-keto ester or a functional equivalent. A classic choice is an enamine or enol ether derived from a β-keto ester. For example, reacting ethyl acetoacetate with an orthoformate can generate an intermediate that readily condenses with an amidine.

  • The Amidine Source: For an unsubstituted pyrimidine ring at the C2 position, formamidine hydrochloride or formamidine acetate are the standard reagents. If substitution is desired at the C2 position, a corresponding substituted amidine can be used.

The reaction is typically catalyzed by a base (e.g., sodium ethoxide) to deprotonate the β-keto ester, facilitating the initial condensation, or an acid to activate the components in reactions like the Biginelli synthesis.[5][6]

Q3: Which catalysts are most effective for pyrimidine ring formation in a multi-component reaction?

For multi-component reactions like the Biginelli reaction, which yields dihydropyrimidines that can be oxidized to pyrimidines, the catalyst is crucial for both yield and reaction time.[7]

  • Brønsted Acids (e.g., HCl, H₂SO₄): These are the classic catalysts and are effective and inexpensive.[8] They work by protonating the aldehyde's carbonyl group, activating it for nucleophilic attack.

  • Lewis Acids (e.g., Yb(OTf)₃, InCl₃, ZnCl₂): Lewis acids have become very popular as they can be more efficient, require milder conditions, and sometimes offer better selectivity.[6][9] They coordinate to the carbonyl oxygen, increasing its electrophilicity. Ytterbium triflate (Yb(OTf)₃) is particularly noted for its ability to be used in low catalytic loadings and can often be recovered and reused.

The choice of catalyst often depends on the specific substrates being used. A screening of different acid catalysts is a common optimization step.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a systematic approach to resolving common problems encountered during the synthesis.

Q4: My reaction yield is very low. What are the common causes and how can I fix this?

Low yield is a frequent issue that can usually be traced back to one of several factors. A logical, step-by-step investigation is the key to solving the problem.

  • Cause 1: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the time or moderately increasing the temperature. Ensure the temperature is uniform and accurately controlled.

  • Cause 2: Inefficient Catalyst. The catalyst may be inactive or used in a suboptimal amount.

    • Solution: If using a Lewis acid, ensure it has not been deactivated by moisture. If using a Brønsted acid, verify its concentration. A catalyst screen or optimizing the catalyst loading (e.g., from 5 mol% to 15 mol%) may be necessary.

  • Cause 3: Competing Side Reactions. In multi-component reactions, side products can be a major issue. For example, in a Biginelli-type synthesis, a Hantzsch-type 1,4-dihydropyridine can form as a fluorescent byproduct.[10]

    • Solution: Altering the reaction conditions can favor the desired pathway. Lowering the reaction temperature often reduces the rate of competing reactions more than the desired reaction.[10] Changing the order of addition of reagents can also sometimes help.

  • Cause 4: Poor Reagent Quality. Starting materials may contain impurities that inhibit the reaction or they may have degraded during storage.

    • Solution: Verify the purity of your starting materials (e.g., via NMR or melting point). If necessary, purify them before use. Aldehydes, in particular, are prone to oxidation to carboxylic acids.

Q5: I'm struggling with the final hydrolysis of my ethyl pyrimidine-4-carboxylate intermediate. The reaction is either incomplete or I see degradation. What are the optimal conditions?

The saponification of the ester is a critical step that requires careful control to avoid side reactions.

  • Optimal Conditions: The standard procedure involves using a stoichiometric excess (typically 1.5 to 3 equivalents) of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is usually performed in a mixture of water and a co-solvent like ethanol or methanol to ensure solubility of the ester. Heating is typically required, often to reflux, but the temperature and time should be minimized.

  • Troubleshooting Incomplete Hydrolysis: If the reaction is incomplete (as monitored by TLC or LC-MS), you can try increasing the reaction time, temperature, or the amount of base. However, be cautious with increasing the harshness of the conditions.

  • Troubleshooting Degradation: The pyrimidine ring, while aromatic, can be susceptible to nucleophilic attack or ring-opening under harsh basic conditions, especially at high temperatures for prolonged periods.[11] If you observe significant degradation (formation of multiple, often colored, byproducts), reduce the reaction temperature and time. It is better to have a slightly incomplete reaction with a clean product than a fully converted but degraded mixture.

  • Critical Work-up Step: After the hydrolysis is complete, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid, which is soluble in water. To isolate your product, you must carefully acidify the cooled aqueous solution with a strong acid (e.g., 2M HCl). The pyrimidine-4-carboxylic acid will precipitate out as the pH drops below its pKa. Add the acid slowly while monitoring the pH to ensure complete protonation without going to an excessively low pH, which could cause hydrolysis of other functional groups if present.

Q6: My final product is difficult to purify. What are common impurities and the best purification techniques?

Purification challenges often arise from unreacted starting materials or side products from the hydrolysis step.

  • Common Impurities:

    • Unreacted ethyl pyrimidine-4-carboxylate.

    • Sodium chloride (or other salts) from the neutralization work-up.

    • Degradation products from the hydrolysis.

  • Recommended Purification Techniques:

    • Recrystallization: This is the most effective method for purifying the final product. The choice of solvent is critical. Based on available data, pyrimidine-4-carboxylic acid has limited solubility in ethanol and water, but good solubility in DMSO and DMF.[12] A mixed solvent system, such as ethanol/water, is often a good starting point for recrystallization.

    • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral impurities like the starting ester. Dissolve the crude product in a weak base (e.g., aqueous sodium bicarbonate), wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the neutral ester, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.

    • Washing: If the main impurity is salt from the work-up, washing the filtered solid with cold deionized water can be effective, though this may lead to some product loss due to its slight water solubility.[1]

Section 3: Experimental Protocols & Data

This section provides a representative experimental protocol and data tables to guide your lab work.

Protocol: Two-Step Synthesis of Pyrimidine-4-carboxylic Acid

Step A: Synthesis of Ethyl 2-methylpyrimidine-4-carboxylate (Illustrative Example)

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (5.1 g, 75 mmol) and 100 mL of absolute ethanol.

  • Addition of Reagents: To this solution, add acetamidine hydrochloride (7.1 g, 75 mmol) and diethyl 2-formylsuccinate (15.1 g, 75 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water. Extract the aqueous mixture three times with 100 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Step B: Saponification to 2-methylpyrimidine-4-carboxylic Acid

  • Setup: In a 100 mL round-bottom flask, dissolve the ethyl 2-methylpyrimidine-4-carboxylate (10 mmol) from the previous step in 20 mL of ethanol.

  • Hydrolysis: Add a solution of sodium hydroxide (0.6 g, 15 mmol) in 10 mL of water. Heat the mixture to 60-70 °C and stir for 2 hours, or until TLC indicates the disappearance of the starting material.

  • Isolation: Cool the reaction mixture in an ice bath. Slowly add 2M hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 3-4.

  • Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold water and then dry it in a vacuum oven to yield the final product. The purity can be checked by melting point and NMR.

Data Tables

Table 1: Comparison of Catalysts for Biginelli-Type Reactions [6]

CatalystConditions (Solvent, Temp)Typical Reaction TimeYield Range
HCl Ethanol, Reflux18-24 hours60-85%
Yb(OTf)₃ Solvent-free, 100 °C0.5-2 hours85-95%
InCl₃ Acetonitrile, Reflux2-4 hours80-92%
LiClO₄ Acetonitrile, Reflux5-8 hours75-90%

Table 2: Solubility of Pyrimidine-4-carboxylic Acid [12]

SolventSolubility
DMSO ~20 mg/mL
DMF ~5 mg/mL
PBS (pH 7.2) ~1 mg/mL
Ethanol ~0.25 mg/mL

Section 4: Visual Guides & Diagrams

Diagram 1: General Workflow for Synthesis & Optimization

G cluster_plan Planning & Setup cluster_synthesis Synthesis cluster_analysis Analysis & Optimization Plan Select Synthesis Route (e.g., 2-Step via Ester) Reagents Procure & Verify Reagent Purity Plan->Reagents Cyclization Step A: Cyclization to Pyrimidine Ester Reagents->Cyclization MonitorA Monitor via TLC/LC-MS Cyclization->MonitorA PurifyA Purify Ester Intermediate MonitorA->PurifyA Hydrolysis Step B: Saponification to Carboxylic Acid PurifyA->Hydrolysis MonitorB Monitor via TLC/LC-MS Hydrolysis->MonitorB Workup Acidification & Precipitation MonitorB->Workup PurifyFinal Final Purification (Recrystallization) Workup->PurifyFinal Analysis Characterization (NMR, MS, MP) PurifyFinal->Analysis Troubleshoot Troubleshoot Yield/Purity (Refer to Guide) Analysis->Troubleshoot Low Yield or Impure? Troubleshoot->Cyclization Optimize Step A Troubleshoot->Hydrolysis Optimize Step B

Caption: General workflow for synthesis and optimization.

Diagram 2: Troubleshooting Low Yield

G cluster_results cluster_solutions Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC SM_Present Significant Starting Material Remains? CheckTLC->SM_Present Side_Products Major Side Products Observed? SM_Present->Side_Products No Sol_TimeTemp Increase Reaction Time or Temperature SM_Present->Sol_TimeTemp Yes Clean_Low Reaction is Clean, but Conversion is Low? Side_Products->Clean_Low No Sol_Conditions Adjust Conditions (Temp, Solvent) to Improve Selectivity Side_Products->Sol_Conditions Yes Sol_Catalyst Optimize Catalyst Type or Loading Clean_Low->Sol_Catalyst Yes Sol_Reagents Check Reagent Purity & Stoichiometry Sol_TimeTemp->Sol_Reagents

Caption: Decision tree for troubleshooting low reaction yield.

Diagram 3: Simplified Saponification Mechanism

G Ester Pyrimidine-COOEt (Ester) Intermediate O⁻ Py-C-OEt OH Ester->Intermediate Nucleophilic Attack OH OH⁻ (Hydroxide) OH->Intermediate Carboxylate Pyrimidine-COO⁻ (Carboxylate Anion) Intermediate->Carboxylate Collapse of Intermediate EtOH ⁻OEt (Leaving Group) Intermediate->EtOH Final_Product Pyrimidine-COOH (Final Product) Carboxylate->Final_Product Protonation H3O H₃O⁺ (Acid Work-up) H3O->Final_Product

Caption: Key steps in the base-catalyzed hydrolysis of an ester.

References

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(3), 545-558.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
  • ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]

  • Springer Link. (2001). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Russian Journal of General Chemistry, 71, 145-146.
  • ACS Publications. (2004). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 69(15), 5116-5119.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Google Patents. (n.d.). CA2025799A1 - Pyrimidine-4,6-dicarboxylic acid diamides....
  • MDPI. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(15), 4936.
  • Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine-4,6-dicarboxylic acid bis-((pyridin-3-ylmethyl)-amide). Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 21.6: Chemistry of Esters. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine-4,6-dicarboxylic acid. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
  • Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]

Sources

Avoiding common side products in pyrimidine ring synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Ring Synthesis

A Senior Application Scientist's Guide to Troubleshooting and Avoiding Common Side Products

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with pyrimidine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding of why side products form and how to rationally design your experiments to avoid them. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting the real-world challenges encountered in the lab.

Section 1: The Biginelli Reaction - Troubleshooting the Workhorse of Dihydropyrimidine Synthesis

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is a cornerstone of pyrimidine chemistry.[1] While powerful, its simplicity can be deceptive, often leading to frustrating side reactions and purification challenges.

FAQ 1: My reaction yields a highly fluorescent, non-polar byproduct that complicates purification. What is it and how do I prevent it?

Answer: This is one of the most common issues in Biginelli synthesis. The culprit is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).

  • Causality: The Hantzsch pathway becomes competitive under conditions that favor the decomposition of urea into ammonia and isocyanic acid, particularly at elevated temperatures.[2] Two equivalents of the β-ketoester can then react with the aldehyde and the in situ generated ammonia to form the DHP, directly competing with your desired Biginelli condensation.[2][3]

  • Troubleshooting & Prevention:

    • Temperature Control: This is your primary lever. High temperatures (>100 °C) significantly accelerate urea decomposition. Aim for the lowest effective temperature that promotes the Biginelli reaction. Monitor your reaction by TLC to find the sweet spot where your product forms cleanly without significant DHP formation.

    • Catalyst Choice: While classic conditions use strong Brønsted acids, many modern Lewis acid catalysts can promote the reaction under milder conditions, thereby minimizing urea decomposition.[4] Catalysts like Yb(OTf)₃ or InCl₃ have been shown to improve yields and reduce reaction times, often at lower temperatures.[5]

    • Order of Addition: While less common, some protocols suggest that adding the urea portion-wise or as the final component can limit its time exposed to high temperatures, potentially reducing decomposition.[2]

FAQ 2: My reaction has stalled. I see starting materials on my TLC plate even after prolonged heating, and the yield is poor. What's going wrong?

Answer: Low conversion is a frequent hurdle and can stem from several factors related to reaction kinetics and component stability.

  • Causality: The rate-determining step in the most widely accepted mechanism is the initial nucleophilic attack of urea on the aldehyde to form an acyliminium ion intermediate.[1][6] If this step is slow, the overall reaction will be sluggish. This can be due to an insufficiently electrophilic aldehyde, suboptimal catalyst activity, or poor solubility of reactants.

  • Troubleshooting & Prevention:

    • Optimize Catalyst: Ensure your acid catalyst is active and present in the correct loading. For heterogeneous catalysts, ensure they are properly activated and not poisoned.[4][7] For Brønsted acids like HCl or H₂SO₄, verify the concentration.

    • Solvent Choice: While often performed in ethanol or even solvent-free, solubility can be an issue, especially for urea.[4][8] If reactants are not fully dissolved, the reaction becomes diffusion-limited. Consider exploring solvent systems like THF, dioxane, or acetonitrile. Microwave-assisted synthesis can also dramatically shorten reaction times and improve yields, often under solvent-free conditions.[5]

    • Reactant Stoichiometry: A slight excess of the more volatile or soluble components can sometimes be beneficial. It is common to use a modest excess (1.2-1.5 equivalents) of urea to push the equilibrium toward product formation.[4]

Diagram: The Biginelli Reaction - Desired Pathway vs. Hantzsch Side Reaction

The following diagram illustrates the critical branch point in the reaction mixture where the pathway diverges towards either the desired dihydropyrimidine (DHPM) or the Hantzsch dihydropyridine (DHP) side product.

Biginelli_vs_Hantzsch Reactants Aldehyde + β-Ketoester + Urea Urea_Decomp Urea → NH₃ + HNCO Reactants->Urea_Decomp High Temp. Iminium Acyliminium Ion Intermediate Reactants->Iminium Biginelli Pathway Hantzsch_React Aldehyde + 2x β-Ketoester + NH₃ Urea_Decomp->Hantzsch_React DHPM Desired Product (DHPM) Iminium->DHPM Cyclization DHP Side Product (Hantzsch DHP) Hantzsch_React->DHP Hantzsch Pathway

Caption: Diverging pathways in the Biginelli reaction mixture.

Section 2: Pinner and Related Syntheses - Controlling Regioselectivity and Stability

Syntheses involving the condensation of 1,3-dicarbonyl compounds with amidines (the Pinner synthesis) are fundamental for accessing a wide array of substituted pyrimidines.[9] The primary challenges in this class of reactions are often regioselectivity and the stability of the starting materials.

FAQ 3: I am using an unsymmetrical 1,3-dicarbonyl compound, and I'm getting a mixture of two isomeric pyrimidine products. How can I control the regioselectivity?

Answer: This is a classic challenge when constructing substituted pyrimidines. The formation of regioisomers arises from the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to two possible cyclization pathways.

  • Causality: The regioselectivity is determined by which carbonyl carbon of the 1,3-dicarbonyl is preferentially attacked by the amidine nitrogen. This is governed by a combination of steric and electronic factors. The more electrophilic (less sterically hindered) carbonyl is typically the preferred site of initial attack.

  • Troubleshooting & Prevention:

    • Leverage Electronic Differences: If one carbonyl is part of a ketone and the other is an ester, the ketone is generally more electrophilic and will react preferentially. You can exploit this inherent reactivity difference.

    • Use Pre-formed Enamines/Enol Ethers: A powerful strategy is to "protect" or pre-activate one of the carbonyls. For example, you can selectively form an enamine or enol ether at one of the carbonyl positions. This directs the initial C-N bond formation, providing excellent regiocontrol.

    • Catalyst Control: Certain catalysts, particularly those capable of chelation, may help direct the reaction. For instance, an iridium-catalyzed multicomponent synthesis has been shown to provide high regioselectivity by controlling the sequence of condensation and dehydrogenation steps.[10]

FAQ 4: My amidine starting material seems to be decomposing under the reaction conditions, leading to low yields and multiple side products. How can I improve its stability?

Answer: Amidines, especially as free bases, can be prone to hydrolysis and other decomposition pathways, particularly in the presence of acid or base at elevated temperatures.

  • Causality: The imine-like double bond in amidines is susceptible to hydrolysis back to the corresponding amide and amine. This not only consumes your starting material but also introduces reactive amine byproducts that can lead to a cascade of unwanted side reactions.

  • Troubleshooting & Prevention:

    • Use the Amidine Salt: The most common and effective solution is to use the amidine as a stable salt (e.g., hydrochloride or hydrobromide). The free base can then be generated in situ using a non-nucleophilic base (like DBU or DIPEA) or a stoichiometric amount of a weaker base (like NaOAc or K₂CO₃). This minimizes the time the sensitive free base is present in the reaction mixture.

    • Anhydrous Conditions: Meticulously ensure your reaction is run under anhydrous conditions. Use dry solvents and an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the amidine.

    • Moderate Temperatures: If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition.

Section 3: General Troubleshooting and Protocols

This section provides a quick-reference table for common issues and a detailed experimental protocol for an optimized Biginelli reaction.

Table 1: Quick Troubleshooting Guide for Pyrimidine Synthesis
Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield / Stalled Reaction Inactive catalyst, poor solubility of reactants, insufficient temperature/time.Verify catalyst activity.[7] Try alternative solvents or solvent-free conditions.[4][8] Monitor by TLC and increase reaction time or temperature moderately.
Formation of Fluorescent Byproduct Hantzsch 1,4-dihydropyridine formation due to urea decomposition at high temperatures.Lower the reaction temperature.[2] Use a milder Lewis acid catalyst.[5]
Mixture of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl compound.Exploit inherent electronic differences between carbonyls. Pre-form an enamine/enol ether at one carbonyl. Investigate regioselective catalyst systems.[10]
Difficult Purification Formation of polar, open-chain intermediates or multiple side products.Ensure complete cyclization by extending reaction time or adding a stronger acid catalyst post-reaction. Use amidine salts to prevent decomposition.[7]
Product Decomposition on Silica Gel The dihydropyrimidine product is acid-sensitive and may degrade on standard silica gel.Neutralize the silica gel by pre-treating with a triethylamine/hexane slurry. Use alternative purification media like alumina or reverse-phase chromatography.
Diagram: General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving issues encountered during pyrimidine synthesis.

Troubleshooting_Workflow Problem Problem Observed (e.g., Low Yield, Side Product) Analysis Analyze Reaction (TLC, LC-MS, NMR of crude) Problem->Analysis Hypothesis Formulate Hypothesis (e.g., 'Urea Decomposition') Analysis->Hypothesis Modify Modify One Parameter (e.g., Lower Temp, Change Catalyst) Hypothesis->Modify Re_run Re-run Reaction & Re-analyze Modify->Re_run Success Problem Solved Re_run->Success Desired Outcome Iterate Iterate or Re-evaluate Hypothesis Re_run->Iterate No Improvement Iterate->Modify

Caption: A systematic approach to troubleshooting pyrimidine synthesis.

Experimental Protocol: Optimized, Solvent-Free Biginelli Reaction

This protocol utilizes a recyclable, heterogeneous acid catalyst under solvent-free conditions, aligning with green chemistry principles to minimize side products and simplify workup.[4][8]

  • Catalyst Preparation (if applicable): If using a supported catalyst like silicotungstic acid on Amberlyst-15, ensure it is properly prepared and dried according to literature procedures.[4]

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (5.0 mmol, 1.0 equiv), the β-ketoester (e.g., ethyl acetoacetate, 5.0 mmol, 1.0 equiv), and urea (6.0 mmol, 1.2 equiv).

  • Catalyst Addition: Add the heterogeneous acid catalyst (e.g., 2 mol% HPA-Clay or 0.05 g/mmol WSi/A15).[4][8]

  • Reaction Conditions: Lower the flask into a pre-heated oil bath at 90-95 °C. Stir the mixture vigorously. The mixture may become a thick paste or solid initially but should liquefy as the reaction progresses.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50:50 Hexane:Ethyl Acetate). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the aldehyde.

  • Workup: Allow the reaction mixture to cool to room temperature. Add 15 mL of ethyl acetate and stir for 5 minutes.

  • Catalyst Recovery: Filter the mixture to recover the solid heterogeneous catalyst. The catalyst can be washed with ethyl acetate, dried in an oven, and reused for subsequent reactions.[4]

  • Product Isolation: Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can typically be purified by recrystallization from hot ethanol or an ethanol/water mixture to yield the pure 3,4-dihydropyrimidin-2(1H)-one.

References

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]

  • Chemistry Journal of Moldova. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova. Retrieved from [Link]

  • Scarpino, A., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. Retrieved from [Link]

  • Professor Dave Explains. (2021). Biginelli Reaction. YouTube. Retrieved from [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Ali, F. M., et al. (2015). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. PubMed Central. Retrieved from [Link]

Sources

Validation & Comparative

Comparing 2-Morpholinopyrimidine-4-carboxylic acid to other DNA-PK inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on the Preclinical and Clinical Landscape of DNA-Dependent Protein Kinase Inhibitors

In the intricate cellular machinery dedicated to maintaining genomic integrity, the DNA-dependent protein kinase (DNA-PK) stands as a pivotal guardian. As a key player in the non-homologous end joining (NHEJ) pathway, DNA-PK is responsible for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The therapeutic potential of inhibiting this pathway, particularly in oncology, has led to the development of a diverse array of small molecule inhibitors. This guide provides a comparative analysis of prominent DNA-PK inhibitors, with a focus on the well-characterized morpholino-containing compound, NU7441, and its standing relative to the clinically advanced inhibitors, M3814 (Nedisertib) and AZD7648.

While the specific compound "2-Morpholinopyrimidine-4-carboxylic acid" is not prominently documented as a DNA-PK inhibitor in publicly available literature, the morpholine and pyrimidine scaffolds are prevalent in kinase inhibitor design. The morpholine group, in particular, is a key feature of the potent and selective DNA-PK inhibitor, NU7441. Therefore, we will use NU7441 as a foundational compound for our comparative analysis.

The Central Role of DNA-PK in DNA Repair and Cancer Therapy

DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. The Ku heterodimer recognizes and binds to broken DNA ends, recruiting and activating DNA-PKcs. This initiates a signaling cascade that ultimately leads to the ligation of the broken ends. In many cancers, the NHEJ pathway is hyperactive, allowing tumor cells to efficiently repair DNA damage induced by radiation and chemotherapy, thus contributing to therapeutic resistance.

Inhibiting DNA-PK, therefore, presents a compelling strategy to sensitize cancer cells to DNA-damaging agents. By blocking this critical repair pathway, inhibitors can potentiate the effects of radiotherapy and chemotherapy, leading to increased tumor cell death.

A Comparative Analysis of Key DNA-PK Inhibitors

The development of DNA-PK inhibitors has progressed from early, less selective compounds to highly potent and specific molecules, some of which are now in clinical trials. Here, we compare the performance of NU7441, a widely used preclinical tool, with the clinical candidates M3814 and AZD7648.

NU7441: The Preclinical Gold Standard

NU7441 (2-(Morpholin-4-yl)-8-(dibenzothiophen-4-yl)-chromen-4-one) emerged from the screening of chromenone libraries and is a potent, ATP-competitive inhibitor of DNA-PK.[1] It has been extensively used in preclinical research to elucidate the biological consequences of DNA-PK inhibition.

  • Potency and Selectivity: NU7441 exhibits a low nanomolar IC50 value for DNA-PK, typically around 14 nM.[1][2][3][4] Its selectivity is a key feature, showing at least 100-fold greater potency for DNA-PK compared to other related kinases in the PI3K-like kinase (PIKK) family, such as mTOR and PI3K.[2][4]

  • Cellular Activity: In cellular assays, NU7441 has been shown to effectively block the autophosphorylation of DNA-PKcs, a key marker of its activation.[3] This leads to the inhibition of DSB repair, resulting in the persistence of γH2AX foci, a marker of DNA damage.[2][3] Consequently, NU7441 sensitizes a broad range of cancer cell lines to ionizing radiation and topoisomerase II inhibitors like etoposide and doxorubicin.[2][5]

  • In Vivo Efficacy: Preclinical studies in xenograft models have demonstrated that NU7441 can potentiate the antitumor effects of etoposide without a significant increase in toxicity.[2]

M3814 (Nedisertib): A Clinical Contender

M3814, also known as Nedisertib, is an orally bioavailable and highly selective DNA-PK inhibitor that has advanced into clinical trials.[6]

  • Preclinical Performance: M3814 has demonstrated potent inhibition of DNA-PK catalytic activity and effectively sensitizes various cancer cell lines to radiation and DNA-damaging agents.[7] In preclinical models, oral administration of M3814 in combination with fractionated radiotherapy has led to complete tumor regression in xenograft models.[7][8]

  • Clinical Development: M3814 has been investigated in Phase I and II clinical trials, both as a monotherapy and in combination with radiotherapy or chemotherapy for advanced solid tumors.[6][9] Early clinical data has shown evidence of local tumor control when combined with palliative radiotherapy.[9]

AZD7648: A Highly Potent and Selective Clinical Candidate

AZD7648 is another potent and selective DNA-PK inhibitor that has entered clinical investigation, showing promise in enhancing the efficacy of DNA-damaging therapies.[10][11]

  • Preclinical Profile: AZD7648 has been shown to be a potent radiosensitizer.[11] Interestingly, its effects may extend beyond direct DNA repair inhibition, with evidence suggesting it can induce a type I interferon-dependent anti-tumor immune response when combined with radiotherapy.[11]

  • Clinical Studies: A first-in-human Phase I/IIa study has evaluated AZD7648 as a monotherapy and in combination with pegylated liposomal doxorubicin in patients with advanced cancers.[12] While monotherapy showed limited responses, the combination is being explored.[12] AZD7648 is also under investigation in combination with radiotherapy.[11]

Quantitative Comparison of DNA-PK Inhibitors

InhibitorDNA-PK IC50Selectivity vs. PI3K/mTORKey FeaturesDevelopment Stage
NU7441 ~14 nM[1][2][4]>100-fold vs. PIKK family[2][4]Widely used preclinical tool, potent and selective.Preclinical
M3814 (Nedisertib) Potent (specific IC50 not publicly detailed)Highly selective[6]Orally bioavailable, potentiation of radiotherapy in vivo.[7][8]Clinical (Phase I/II)[6]
AZD7648 Potent (specific IC50 not publicly detailed)Highly selective[10][11]Potent radiosensitizer, potential for immune modulation.[11]Clinical (Phase I/II)[11][12]

Experimental Protocols for Evaluating DNA-PK Inhibitors

The robust evaluation of DNA-PK inhibitors relies on a combination of biochemical and cell-based assays. Below are representative protocols for an in vitro kinase assay and a cellular assay to measure DNA damage.

In Vitro DNA-PK Kinase Assay (Luminescent)

This protocol is based on the principle of measuring ATP consumption during the kinase reaction.

Materials:

  • Recombinant human DNA-PK enzyme

  • DNA-PK peptide substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test inhibitor (e.g., NU7441)

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing the DNA-PK enzyme, peptide substrate, and kinase buffer in a 96-well plate.[13]

  • Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP to all wells.[14]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[15]

  • Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.[13][15]

  • The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for DNA Damage: γH2AX Foci Formation

This immunofluorescence-based assay quantifies the formation of γH2AX foci, a surrogate marker for DNA double-strand breaks.[16]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., ionizing radiation or etoposide)

  • Test inhibitor (e.g., NU7441)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Microscope slides or imaging plates

  • Fluorescence microscope

Procedure:

  • Seed cells onto microscope slides or imaging plates and allow them to adhere overnight.

  • Pre-treat the cells with the test inhibitor or vehicle for a specified time.

  • Induce DNA damage by exposing the cells to a DNA-damaging agent.

  • At various time points after damage induction, fix the cells with the fixation solution.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding with the blocking solution.[17]

  • Incubate the cells with the primary anti-γH2AX antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in inhibitor-treated cells compared to the control indicates effective inhibition of DNA repair.

Visualizing the Pathway and Experimental Workflow

DNA_PK_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 Inhibition DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates Artemis Artemis DNA_PKcs->Artemis phosphorylates XRCC4_LigIV XRCC4-Ligase IV DNA_PKcs->XRCC4_LigIV recruits Artemis->DSB processes ends Repair DNA Repair XRCC4_LigIV->Repair ligates Inhibitor DNA-PK Inhibitor (e.g., NU7441, M3814, AZD7648) Inhibitor->DNA_PKcs inhibits

Caption: DNA-PK signaling in the NHEJ pathway and the point of inhibition.

gH2AX_Workflow start Start: Seed Cells step1 Pre-treat with Inhibitor start->step1 step2 Induce DNA Damage (e.g., Irradiation) step1->step2 step3 Fix and Permeabilize Cells step2->step3 step4 Immunostain: 1. Primary Ab (anti-γH2AX) 2. Secondary Ab (fluorescent) step3->step4 step5 Counterstain Nuclei (DAPI) step4->step5 step6 Image Acquisition (Fluorescence Microscopy) step5->step6 step7 Quantify Foci per Nucleus step6->step7 end End: Data Analysis step7->end

Caption: Experimental workflow for the γH2AX foci formation assay.

Conclusion and Future Directions

The inhibition of DNA-PK represents a promising avenue in cancer therapy, with the potential to significantly enhance the efficacy of existing treatments. While preclinical tools like NU7441 have been instrumental in validating this therapeutic strategy, the advancement of orally bioavailable and highly selective inhibitors such as M3814 (Nedisertib) and AZD7648 into clinical trials marks a significant step towards translating this approach to the clinic.

The comparative data highlights a clear progression in the field, with newer agents not only demonstrating robust preclinical activity but also favorable pharmacokinetic properties for clinical development. The ongoing clinical trials will be crucial in defining the safety and efficacy of these inhibitors in various cancer types and in combination with different DNA-damaging agents. Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from DNA-PK inhibition and exploring novel combination strategies, including those with immunotherapy, to further improve patient outcomes.

References

  • DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair. PMC - NIH. Available at: [Link]

  • Preclinical Evaluation of a Potent Novel DNA-Dependent Protein Kinase Inhibitor NU7441. Cancer Research. 2006;66(10):5354-62. Available at: [Link]

  • The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study. British Journal of Cancer. 2025. Available at: [Link]

  • Identification of a Highly Potent and Selective DNA-dependent Protein Kinase (DNA-PK) Inhibitor (NU7441) by Screening of Chromenone Libraries. PubMed. Available at: [Link]

  • M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells. PMC - NIH. 2020. Available at: [Link]

  • DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors. NIH. Available at: [Link]

  • DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. PubMed. 2013. Available at: [Link]

  • DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells. Journal of Biological Chemistry. Available at: [Link]

  • Proteomics Provides Insights Into DNA-PK Inhibitor Mechanism in Patient Samples. NCI. Available at: [Link]

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. ResearchGate. 2025. Available at: [Link]

  • Decoding Nedisertib (M3814): An Exploration of DNA-PKcs Inhibition and Structural Dynamics in DNA Repair. Bimake. Available at: [Link]

  • Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment. Stanford University. Available at: [Link]

  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. JoVE. 2017. Available at: [Link]

  • Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. AACR Journals. 2022. Available at: [Link]

  • M3814, a novel investigational DNA-PK inhibitor: enhancing the effect of fractionated radiotherapy leading to complete regression of tumors in mice. ResearchGate. 2016. Available at: [Link]

  • Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. bioRxiv. 2019. Available at: [Link]

  • In vitro kinase assay. Protocols.io. 2023. Available at: [Link]

  • BE AWARE: GENOME EDITING WITH DNA-PKCS INHIBITOR AZD7648 INDUCES SIGNIFICANT GENOMIC ALTERATIONS – PUBLISHED IN NATURE BIOTECHNOLOGY. Corn Lab. 2024. Available at: [Link]

  • Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. YouTube. 2022. Available at: [Link]

Sources

A Comparative Analysis of 2-Morpholinopyrimidine-4-carboxylic Acid Analogs as PI3K/mTOR Pathway Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Analyzed Compound: Direct experimental data on the cross-reactivity and selectivity profile of 2-Morpholinopyrimidine-4-carboxylic acid is not publicly available. Therefore, this guide will utilize a closely related and recently published analog, a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (herein referred to as Compound 17p), as a representative molecule to explore the potential inhibitory profile of this chemical scaffold. This allows for a scientifically grounded comparative analysis against established inhibitors.

Introduction

The 2-morpholinopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors. Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of various kinases has led to its exploration in numerous drug discovery programs. This guide provides a comprehensive comparison of the selectivity and cross-reactivity profile of a representative 2,4-dimorpholinopyrimidine derivative against well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making its components highly attractive targets for therapeutic intervention.[1] This guide will delve into the nuanced differences in the inhibitory profiles of our representative morpholinopyrimidine analog compared to Pictilisib (GDC-0941), a pan-Class I PI3K inhibitor, and Gedatolisib (PF-05212384), a dual PI3K/mTOR inhibitor.

Comparative Selectivity and Cross-Reactivity Profiles

A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome. A highly selective inhibitor minimizes off-target effects, potentially leading to a better therapeutic window. Conversely, a multi-targeted inhibitor might offer enhanced efficacy in certain contexts. Here, we compare the inhibitory activity of our representative morpholinopyrimidine analog (Compound 17p) with Pictilisib and Gedatolisib.

Primary Target Potency

The inhibitory potency against the primary targets within the PI3K family and mTOR is a key determinant of a compound's therapeutic potential. The table below summarizes the half-maximal inhibitory concentrations (IC50) for our selected compounds.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)
Compound 17p (Analog) 31.8 ± 4.1>1000>100015.4 ± 1.9>1000
Pictilisib (GDC-0941) 333383Not Active
Gedatolisib (PF-05212384) 0.465.481.6

Data for Compound 17p from[2]. Data for Pictilisib from Selleckchem and other sources. Data for Gedatolisib from.

Interpretation of Primary Target Data:

  • Compound 17p demonstrates potent and selective inhibition of PI3Kα and PI3Kδ isoforms, with significantly less activity against PI3Kβ, PI3Kγ, and mTOR.[2] This profile suggests a more targeted approach within the PI3K family.

  • Pictilisib (GDC-0941) is a potent pan-Class I PI3K inhibitor, showing low nanomolar IC50 values against all four isoforms.[3]

  • Gedatolisib (PF-05212384) is a potent dual inhibitor, effectively targeting both the Class I PI3K isoforms and mTOR kinase.

Kinome-wide Cross-Reactivity Profile

To provide a broader perspective on selectivity, we present KINOMEscan™ data for Pictilisib. This assay measures the binding of a compound to a large panel of kinases, providing a comprehensive overview of its off-target interactions.[4]

KINOMEscan™ Binding Affinity Data for Pictilisib (GDC-0941)

KinasePercent of Control (%) @ 10 µM
PIK3CA (p110α)0
PIK3CD (p110δ)0
PIK3CG (p110γ)0.1
PIK3CB (p110β)0.2
MTOR1.5
DNA-PK (PRKDC)0.5
ATM10
ATR18
... (other kinases)>20

Data sourced from HMS LINCS Project KINOMEscan database.[4] A lower percentage of control indicates stronger binding.

Interpretation of Cross-Reactivity Data:

The KINOMEscan™ data for Pictilisib confirms its primary activity against the PI3K family.[4] Notably, it also shows significant binding to other members of the PI3K-related kinase (PIKK) family, such as mTOR, DNA-PK, ATM, and ATR, albeit at higher concentrations than for its primary targets.[4] This polypharmacology is a critical consideration in its overall biological effect and potential for off-target toxicities. While similar comprehensive data for our representative morpholinopyrimidine analog is not available, its high IC50 values against PI3Kβ, PI3Kγ, and mTOR in enzymatic assays suggest a potentially cleaner off-target profile within the PIKK family compared to more promiscuous inhibitors.

Signaling Pathway Context: The PI3K/Akt/mTOR Axis

The diagram below illustrates the central role of PI3K and mTOR in this critical signaling pathway. Understanding this context is crucial for interpreting the functional consequences of inhibiting these kinases.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) TSC TSC1/2 Akt->TSC Inhibition Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation Compound_17p Compound 17p Compound_17p->PI3K Inhibits PI3Kα/δ Pictilisib Pictilisib Pictilisib->PI3K Inhibits Pan-PI3K Gedatolisib Gedatolisib Gedatolisib->PI3K Inhibits PI3K Gedatolisib->mTORC2 Inhibits mTOR Gedatolisib->mTORC1 Inhibits mTOR

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Methodologies for Kinase Selectivity Profiling

The data presented in this guide are generated using robust and well-validated experimental protocols. Understanding these methodologies is key to interpreting the results and designing future experiments.

Workflow for Kinase Inhibitor Profiling

The general workflow for assessing the selectivity of a kinase inhibitor involves several key steps, from initial screening to comprehensive profiling.

Kinase_Profiling_Workflow cluster_discovery Discovery & Screening cluster_profiling Selectivity Profiling cluster_validation In Vivo Validation Compound_Synthesis Compound Synthesis Primary_Assay Primary Target Assay (e.g., PI3Kα) Compound_Synthesis->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Small_Panel Small Kinase Panel (e.g., PI3K isoforms, mTOR) Hit_Identification->Small_Panel Broad_Panel Broad Kinome Screen (e.g., KINOMEscan™) Small_Panel->Broad_Panel Cellular_Assays Cellular Target Engagement & Pathway Modulation Broad_Panel->Cellular_Assays PK_PD Pharmacokinetics & Pharmacodynamics Cellular_Assays->PK_PD Efficacy_Models Animal Efficacy Models PK_PD->Efficacy_Models

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-Morpholinopyrimidine-4-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in establishing a robust in vitro-in vivo correlation (IVIVC) , ensuring that the activity observed in cellular or biochemical assays translates meaningfully into a physiological response. This guide provides a comprehensive framework for evaluating the therapeutic potential of 2-Morpholinopyrimidine-4-carboxylic acid , a novel scaffold, by comparing its anticipated activities with those of structurally and functionally related compounds. Drawing upon established experimental data for analogous structures, we will delineate a clear path for its preclinical assessment, emphasizing the causal links between experimental design and data interpretation.

Deconstructing the Scaffold: Predicted Activities Based on Core Moieties

The chemical architecture of this compound suggests several potential avenues for biological activity. By examining its constituent parts—the pyrimidine core, the morpholine substituent, and the carboxylic acid group—we can hypothesize its mechanism of action and select appropriate comparators.

  • The Pyrimidine Core: Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Their role as privileged scaffolds stems from their ability to mimic endogenous nucleobases, allowing them to interact with a wide array of biological targets.

  • The Morpholine Substituent: The morpholine ring is often incorporated into drug candidates to enhance solubility, metabolic stability, and target binding. In some contexts, it contributes directly to the pharmacophore. For instance, certain morpholinopyrimidine derivatives have demonstrated potent anti-inflammatory properties.[3]

  • The Carboxylic Acid Group: The presence of a carboxylic acid group can be crucial for target engagement, often acting as a key interacting moiety with amino acid residues in an enzyme's active site.[4] It also influences the compound's pharmacokinetic properties, including absorption and distribution.

Based on these structural features, we can anticipate that this compound may exhibit anti-inflammatory, anticancer, or antibacterial activity. To explore these possibilities, we will compare its potential performance against compounds with established activity in these areas.

Comparative Analysis: Benchmarking Against Known Bioactive Compounds

To establish a predictive framework for the activity of this compound, we will compare it to several classes of related compounds for which in vitro and in vivo data are available.

Compound ClassKey Structural FeaturesEstablished In Vitro ActivityEstablished In Vivo Activity (if available)Potential Target(s)
2-Phenyl-quinoline-4-carboxylic acid derivatives Quinoline-4-carboxylic acidAntibacterial (MIC 64-128 µg/mL vs. S. aureus & E. coli)[5], Anticancer (HDAC3 inhibition, IC50 ~24 µM)[6][7]Anticancer lead compound[6][7]Bacterial enzymes, Histone Deacetylases (HDACs)[6][7]
Morpholinopyrimidine derivatives Morpholine, PyrimidineAnti-inflammatory (inhibition of NO, iNOS, COX-2)[3]Not specifiediNOS, COX-2[3]
2-amino-4-hydroxypyrimidine-5-carboxylates Pyrimidine, Carboxylic acidAntibacterial[4]Not specified2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF)[4]
2-(4-Acrylamidophenyl)-Quinoline-4-carboxylic Acid Derivatives Quinoline-4-carboxylic acidAnticancer (SIRT3 inhibition, IC50 ~7.2 µM)[8]Lead compound for leukemic differentiation therapy[8]Sirtuin 3 (SIRT3)[8]

This comparative table highlights that the pyrimidine and carboxylic acid moieties are present in compounds with demonstrated antibacterial and anticancer activities. The addition of a morpholine group in other scaffolds has been linked to anti-inflammatory effects. Therefore, a comprehensive evaluation of this compound should encompass all three of these potential therapeutic areas.

Experimental Roadmap: From In Vitro Screening to In Vivo Validation

The following sections outline a logical, step-by-step approach to systematically evaluate the biological activity of this compound and establish a robust IVIVC.

In Vitro Evaluation: Target Identification and Cellular Activity

The initial phase of testing will focus on cell-free and cell-based assays to determine the primary biological activity and mechanism of action.

cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & QC B Primary Screening Panels (Anti-inflammatory, Anticancer, Antimicrobial) A->B C Confirmation of Active Hits B->C Identified 'Hits' D IC50/EC50 Determination C->D E Target-based Assays (e.g., Enzyme Inhibition) D->E Confirmed Active Compound F Cellular Pathway Analysis (e.g., Western Blot, qPCR) E->F

Caption: A streamlined workflow for the in vitro evaluation of this compound.

a) Anti-inflammatory Activity Screening

  • Objective: To assess the ability of the compound to modulate inflammatory responses in vitro.

  • Rationale: Based on the activity of other morpholinopyrimidine derivatives, inhibition of key inflammatory mediators is a plausible mechanism.[3]

  • Protocol:

    • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • LPS Stimulation: Seed cells in 96-well plates and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.[3]

    • Compound Treatment: Treat cells with varying concentrations of this compound.

    • Nitric Oxide (NO) Measurement: After 24 hours, measure NO production in the culture supernatant using the Griess reagent.[3]

    • Cytotoxicity Assay: Concurrently, assess cell viability using an MTT assay to rule out cytotoxic effects.

    • Gene Expression Analysis: For active compounds, perform quantitative PCR (qPCR) to measure the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

    • Protein Expression Analysis: Further validate by Western blot to quantify iNOS and COX-2 protein levels.[3]

b) Anticancer Activity Screening

  • Objective: To evaluate the antiproliferative effects of the compound on various cancer cell lines.

  • Rationale: The quinoline-4-carboxylic acid scaffold, structurally related to the pyrimidine-4-carboxylic acid core, is a known HDAC and SIRT3 inhibitor with anticancer properties.[6][7][8]

  • Protocol:

    • Cell Line Panel: Utilize a panel of human cancer cell lines (e.g., K562 for leukemia, A549 for lung cancer, MDA-MB-231 for breast cancer) to assess broad-spectrum activity.[7][9]

    • Proliferation Assay: Treat cells with a dose range of the test compound for 72 hours and measure cell proliferation using an SRB or MTT assay.[1]

    • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for sensitive cell lines.

    • Cell Cycle Analysis: For potent compounds, perform flow cytometry analysis of propidium iodide-stained cells to determine the effect on cell cycle distribution.[7]

    • Apoptosis Assay: Quantify apoptosis induction using Annexin V/PI staining and flow cytometry.[7]

c) Antimicrobial Activity Screening

  • Objective: To determine the compound's ability to inhibit the growth of pathogenic bacteria.

  • Rationale: Pyrimidine and quinoline carboxylic acid derivatives have reported antibacterial activity.[4][5]

  • Protocol:

    • Bacterial Strains: Test against a panel of Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5]

    • Broth Microdilution: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method in 96-well plates.[5]

    • Positive Control: Use a standard antibiotic (e.g., ciprofloxacin) as a positive control.

In Vivo Validation: Bridging the Gap to Physiological Relevance

Once a promising in vitro activity profile is established, the next critical step is to assess the compound's efficacy in a relevant animal model.

cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Studies cluster_2 Pharmacodynamic (PD) & Toxicological Analysis A Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion) B Maximum Tolerated Dose (MTD) Study A->B D Dosing Regimen Design (based on PK and MTD) B->D Dose Selection C Selection of Animal Model (e.g., Xenograft for Cancer, Sepsis for Inflammation) C->D E Efficacy Assessment (e.g., Tumor Volume, Survival Rate) D->E F Biomarker Analysis in Tissue/Blood E->F Post-treatment Analysis G Histopathological Examination of Organs F->G

Caption: A systematic approach for the in vivo evaluation of a lead compound.

  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Rationale: This model is a standard for assessing the therapeutic potential of novel anticancer agents.

  • Protocol:

    • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

    • Tumor Implantation: Subcutaneously implant a human cancer cell line that showed high in vitro sensitivity (e.g., K562 or A549) into the flank of each mouse.

    • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule based on MTD and PK studies.

    • Efficacy Monitoring: Measure tumor volume and body weight regularly.

    • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them.

    • Pharmacodynamic Analysis: Collect tumor and blood samples for biomarker analysis (e.g., target engagement assays, proliferation markers).

    • Toxicity Assessment: Perform a gross necropsy and collect major organs for histopathological analysis to assess any potential toxicity.

Conclusion and Future Directions

The successful translation of in vitro findings to in vivo efficacy is the cornerstone of successful drug development. For this compound, a systematic and hypothesis-driven approach is paramount. By leveraging the known activities of structurally related pyrimidine and carboxylic acid derivatives, we have outlined a comprehensive strategy for its evaluation. The proposed workflows, from broad in vitro screening to targeted in vivo efficacy studies, provide a robust framework for elucidating its therapeutic potential. A strong correlation between in vitro potency, cellular mechanism of action, and in vivo efficacy will be the ultimate validation of this promising chemical scaffold.

References

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 26(11), 3123. [Link]

  • Chen, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 927893. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(32), 22430-22441. [Link]

  • Stancheva, S., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(19), 6825. [Link]

  • Chen, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]

  • Hevener, K. E., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(21), 126659. [Link]

  • Bao, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856551. [Link]

  • (Reference not directly cited in the text, but relevant to the topic) Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • (Reference not directly cited in the text, but relevant to the topic) Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. PubMed. [Link]

  • (Reference not directly cited in the text, but relevant to the topic) Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. PubMed. [Link]

  • (Reference not directly cited in the text, but relevant to the topic) In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]

  • (Reference not directly cited in the text, but relevant to the topic) Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. ResearchGate. [Link]

  • (Reference not directly cited in the text, but relevant to the topic) Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. [Link]

  • (Reference not directly cited in the text, but relevant to the topic) New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

  • Wieckowska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.